Product packaging for DBCO-C2-PEG4-NH-Boc(Cat. No.:)

DBCO-C2-PEG4-NH-Boc

Cat. No.: B8104325
M. Wt: 695.8 g/mol
InChI Key: GFZMFDYOEBJGCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DBCO-C2-PEG4-NH-Boc is a useful research compound. Its molecular formula is C37H49N3O10 and its molecular weight is 695.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H49N3O10 B8104325 DBCO-C2-PEG4-NH-Boc

Properties

IUPAC Name

2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyl 3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H49N3O10/c1-37(2,3)50-36(44)39-17-20-46-23-25-48-27-26-47-24-22-45-19-16-35(43)49-21-18-38-33(41)14-15-34(42)40-28-31-10-5-4-8-29(31)12-13-30-9-6-7-11-32(30)40/h4-11H,14-28H2,1-3H3,(H,38,41)(H,39,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZMFDYOEBJGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)OCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H49N3O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

695.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to DBCO-C2-PEG4-NH-Boc in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and quantitative data related to the use of DBCO-C2-PEG4-NH-Boc in click chemistry, specifically focusing on its application in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Core Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This compound is a key reagent in the field of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments. Its mechanism of action is centered on the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and biocompatible click chemistry reaction.

The core of this reagent is the dibenzocyclooctyne (DBCO) group, a cyclic alkyne with significant ring strain. This inherent strain is the driving force behind its rapid reaction with azide-functionalized molecules. Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living systems.

The reaction proceeds via a [3+2] cycloaddition mechanism, where the DBCO group (the alkyne) and an azide-containing molecule undergo a concerted reaction to form a stable triazole linkage. This reaction is highly specific and bioorthogonal, meaning that the DBCO and azide groups do not react with naturally occurring functional groups in biological systems, ensuring minimal off-target effects.

The this compound molecule is comprised of three key components:

  • DBCO (Dibenzocyclooctyne): The strained alkyne that drives the click chemistry reaction with azides.

  • C2-PEG4 (Polyethylene Glycol Spacer): A hydrophilic linker that enhances the aqueous solubility of the reagent and provides a spatial separation between the conjugated molecules, which can reduce steric hindrance.

  • NH-Boc (Boc-protected Amine): A terminal amine group protected by a tert-butyloxycarbonyl (Boc) group. This protecting group can be easily removed under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation to other molecules of interest, such as proteins, peptides, or surfaces.

Quantitative Data

The efficiency of the SPAAC reaction is often described by its second-order rate constant. While specific kinetic data for this compound is not extensively published, the reaction between structurally similar azide-PEG4-acid and DBCO-PEG4-acid provides a strong indication of its reactivity.

ReactantsSecond-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)Conditions
Azide-PEG4-acid and DBCO-PEG4-acid2.1 ± 0.237 °C in Phosphate-Buffered Saline (PBS), pH 7.4[1]
DBCO-modified antibodies and azido-sugars0.18–0.37Varied buffer and temperature conditions[2]

Experimental Protocols

The following are detailed methodologies for the use of this compound in bioconjugation applications.

Deprotection of the Boc Group

To utilize the amine functionality of this compound, the Boc protecting group must first be removed.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a solution of 20-50% TFA in DCM.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Neutralize the residue with a saturated sodium bicarbonate solution.

  • Extract the deprotected product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected DBCO-C2-PEG4-NH2.

Protein Labeling with Deprotected DBCO-C2-PEG4-NH2

This protocol describes the conjugation of the deprotected DBCO reagent to a protein via its primary amines (e.g., lysine residues).

Materials:

  • Deprotected DBCO-C2-PEG4-NH2

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Desalting column

Procedure:

  • Prepare a stock solution of deprotected DBCO-C2-PEG4-NH2 in an anhydrous organic solvent such as DMSO or DMF.

  • Activate the carboxyl group of a molecule to be conjugated to the DBCO amine by reacting it with a 1.5-fold molar excess of NHS and EDC in an appropriate buffer for 15-30 minutes at room temperature.

  • Alternatively, to label a protein with the DBCO moiety, prepare a DBCO-NHS ester by reacting the deprotected DBCO-C2-PEG4-NH2 with an appropriate NHS ester crosslinker.

  • Add the activated DBCO reagent to the protein solution at a molar excess (typically 10-20 fold).

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Remove the excess, unreacted DBCO reagent using a desalting column.

  • The DBCO-labeled protein is now ready for the click reaction with an azide-modified molecule.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the click chemistry reaction between the DBCO-labeled protein and an azide-functionalized molecule.

Materials:

  • DBCO-labeled protein

  • Azide-functionalized molecule of interest

  • Amine- and azide-free buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the azide-functionalized molecule in the reaction buffer.

  • Add the azide-functionalized molecule to the DBCO-labeled protein solution. A slight molar excess (1.5-3 equivalents) of the azide or DBCO reagent is often used to drive the reaction to completion.

  • Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 4-24 hours. Reaction times may vary depending on the concentration and reactivity of the substrates.

  • The resulting bioconjugate can be purified by size-exclusion chromatography (SEC) or other appropriate methods to remove any unreacted components.

Mandatory Visualizations

Mechanism of Action: SPAAC

SPAAC_Mechanism cluster_product Product DBCO DBCO-C2-PEG4-NH-R (Strained Alkyne) Triazole Stable Triazole Linkage DBCO->Triazole [3+2] Cycloaddition Azide N3-Molecule (Azide) Azide->Triazole

Caption: The [3+2] cycloaddition reaction between a DBCO group and an azide.

Experimental Workflow: Protein Bioconjugation

Bioconjugation_Workflow start Start: this compound deprotection 1. Boc Deprotection (TFA/DCM) start->deprotection deprotected_dbco DBCO-C2-PEG4-NH2 deprotection->deprotected_dbco activation 2. Activation with NHS/EDC (or NHS-ester crosslinker) deprotected_dbco->activation protein Protein of Interest (with primary amines) protein->activation dbco_protein DBCO-labeled Protein activation->dbco_protein purification1 3. Purification (Desalting Column) dbco_protein->purification1 spaac 4. SPAAC Reaction purification1->spaac azide_molecule Azide-functionalized Molecule azide_molecule->spaac conjugate Bioconjugate spaac->conjugate purification2 5. Final Purification (e.g., SEC) conjugate->purification2 end End: Purified Bioconjugate purification2->end

Caption: A typical workflow for protein bioconjugation using this compound.

References

The Pivotal Role of the PEG4 Spacer in DBCO Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the tetraethylene glycol (PEG4) spacer in dibenzocyclooctyne (DBCO) linkers, a key component in modern bioconjugation and drug development. The inclusion of a PEG4 spacer imparts significant advantages by modulating the physicochemical properties of the linker, thereby enhancing the performance of resulting conjugates, particularly in the realm of antibody-drug conjugates (ADCs). This paper will delve into the quantitative impact of the PEG4 spacer on solubility, stability, and reactivity, provide detailed experimental protocols for characterization, and visualize key workflows.

Core Functions of the PEG4 Spacer

The PEG4 spacer is a short, hydrophilic chain that serves as a bridge between the DBCO moiety and the molecule to be conjugated. Its primary roles are to improve the overall properties of the bioconjugate.

  • Enhanced Hydrophilicity and Solubility : The ethylene glycol units of the PEG spacer are hydrophilic, which helps to counteract the hydrophobicity of the DBCO group and many cytotoxic payloads used in ADCs. This increased water solubility is crucial for preventing aggregation, which can lead to loss of efficacy and potential immunogenicity. The PEG4 spacer, in particular, has been shown to significantly increase the hydrophilicity of ADCs.

  • Reduced Aggregation and Improved Stability : By increasing the hydrophilicity of the linker-payload combination, the PEG4 spacer helps to prevent the aggregation of antibodies, a common challenge in ADC development. This leads to more stable and homogeneous ADC preparations. The stability of the linker itself is also a critical factor, and while the ether linkages in PEG are generally stable, the overall formulation and storage conditions must be optimized.

  • Improved In Vivo and In Vitro Performance : The enhanced solubility and stability afforded by the PEG4 spacer can translate to improved performance both in laboratory settings and within a biological system. For instance, reduced aggregation can lead to more predictable and reproducible results in cell-based assays. In a therapeutic context, improved stability can lead to a longer circulation half-life and better therapeutic outcomes.

  • Minimal Impact on Reactivity : The PEG4 spacer is designed to be a flexible and inert component of the linker. It effectively distances the reactive DBCO group from the conjugated molecule, which can help to minimize steric hindrance and ensure efficient reaction with azide-containing targets in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

Quantitative Data Summary

The following tables summarize the key quantitative effects of incorporating a PEG4 spacer into DBCO linkers.

Table 1: Impact of PEG4 Spacer on Hydrophobicity of Antibody-Drug Conjugates

Linker TypeDrug-to-Antibody Ratio (DAR)Analytical MethodObservationReference
DBCO-Maleimide (No PEG)2Hydrophobic Interaction Chromatography (HIC)Higher retention time, indicating greater hydrophobicity.
DBCO-PEG4-Maleimide2Hydrophobic Interaction Chromatography (HIC)Lower retention time, indicating lower hydrophobicity and increased hydrophilicity.

Table 2: Influence of PEG Spacer Length on ADC Aggregation

PEG Spacer LengthDrug-to-Antibody Ratio (DAR)Analytical Method% Aggregate FormationReference
No PEG8Size Exclusion Chromatography (SEC)Increased aggregate formation observed.
PEG48Size Exclusion Chromatography (SEC)Significantly reduced aggregate formation compared to no PEG.
PEG88Size Exclusion Chromatography (SEC)Further reduction in aggregate formation compared to PEG4.
PEG128Size Exclusion Chromatography (SEC)Minimal aggregate formation observed.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of bioconjugates utilizing DBCO-PEG4 linkers.

General Protocol for Antibody-Drug Conjugation via SPAAC

This protocol outlines the steps for conjugating a DBCO-PEG4-payload to an azide-modified antibody.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG4-payload dissolved in an organic solvent (e.g., DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC or HIC)

Procedure:

  • Antibody Preparation: Prepare the azide-modified antibody at a known concentration in the reaction buffer.

  • Payload Preparation: Prepare a stock solution of the DBCO-PEG4-payload in DMSO. The concentration should be high enough to minimize the final volume of organic solvent in the reaction mixture (typically <10%).

  • Conjugation Reaction: Add the DBCO-PEG4-payload solution to the antibody solution at a specific molar ratio to achieve the desired drug-to-antibody ratio (DAR). The reaction is typically carried out at room temperature or 4°C for 1-4 hours, or overnight.

  • Purification: Remove the unreacted payload and other impurities using a suitable chromatography method. SEC is commonly used to separate the conjugated antibody from small molecule impurities. HIC can be used to separate different DAR species.

  • Characterization: Analyze the purified ADC to determine the DAR, level of aggregation, and other quality attributes.

Characterization of ADC Hydrophobicity by HIC

Principle: HIC separates molecules based on their hydrophobicity. A less hydrophobic ADC, such as one containing a PEG4 spacer, will elute earlier from the column.

Materials:

  • HIC column (e.g., Butyl or Phenyl)

  • Buffer A: High salt concentration (e.g., 2 M ammonium sulfate in 100 mM sodium phosphate, pH 7.0)

  • Buffer B: Low salt concentration (e.g., 100 mM sodium phosphate, pH 7.0)

  • HPLC system

Procedure:

  • Sample Preparation: Dilute the ADC sample in Buffer A.

  • Equilibration: Equilibrate the HIC column with Buffer A.

  • Injection: Inject the ADC sample onto the column.

  • Elution: Elute the bound ADC using a gradient of decreasing salt concentration (from Buffer A to Buffer B).

  • Detection: Monitor the elution profile using a UV detector at 280 nm. The retention time is indicative of the hydrophobicity of the ADC.

Analysis of ADC Aggregation by SEC

Principle: SEC separates molecules based on their size. Monomeric antibody will elute at a specific retention time, while aggregates will elute earlier.

Materials:

  • SEC column (e.g., silica-based with appropriate pore size)

  • Mobile phase (e.g., PBS, pH 7.4)

  • HPLC system

Procedure:

  • Equilibration: Equilibrate the SEC column with the mobile phase.

  • Injection: Inject the ADC sample onto the column.

  • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Analysis: Integrate the peak areas corresponding to the monomer and aggregates to calculate the percentage of aggregation.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key processes and concepts related to the use of DBCO-PEG4 linkers.

ADC_Conjugation_Workflow cluster_preparation Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Azide_Ab Azide-Modified Antibody Reaction SPAAC Reaction (PBS, pH 7.4, RT) Azide_Ab->Reaction DBCO_Payload DBCO-PEG4-Payload (in DMSO) DBCO_Payload->Reaction Purification Size Exclusion Chromatography (SEC) Reaction->Purification Crude ADC HIC HIC Analysis (Hydrophobicity) Purification->HIC Purified ADC SEC_Analysis SEC Analysis (Aggregation) Purification->SEC_Analysis Mass_Spec Mass Spectrometry (DAR Confirmation) Purification->Mass_Spec

Caption: Workflow for ADC synthesis and characterization.

PEG_Spacer_Effect cluster_linker Linker Component cluster_properties Physicochemical Properties cluster_performance Conjugate Performance PEG4 Inclusion of PEG4 Spacer Hydrophilicity Increased Hydrophilicity PEG4->Hydrophilicity Solubility Improved Solubility PEG4->Solubility Aggregation Reduced Aggregation Hydrophilicity->Aggregation Solubility->Aggregation Stability Enhanced Stability Aggregation->Stability Homogeneity Improved Homogeneity Aggregation->Homogeneity

Caption: Impact of PEG4 spacer on conjugate properties.

Conclusion

The incorporation of a PEG4 spacer into DBCO linkers is a critical design feature that confers numerous benefits for the development of robust and effective bioconjugates. By increasing hydrophilicity and solubility, the PEG4 spacer mitigates the common issue of aggregation, leading to more stable and homogeneous preparations. These improvements in the physicochemical properties of the conjugate can translate to enhanced performance, making the DBCO-PEG4 linker a valuable tool for researchers, scientists, and drug development professionals in the field of bioconjugation. The careful selection of linkers with appropriate spacers is paramount to the successful development of next-generation therapeutics like ADCs.

The Role of the Boc Protecting Group in DBCO-C2-PEG4-NH-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function and manipulation of the tert-butyloxycarbonyl (Boc) protecting group in the context of the DBCO-C2-PEG4-NH-Boc molecule. This bifunctional linker is a cornerstone in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Understanding the precise role and cleavage of the Boc group is paramount for its successful application.

Core Concepts: The Chemistry of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis. Its popularity stems from its stability in a broad range of chemical conditions and, most importantly, its facile removal under specific acidic conditions. In the this compound molecule, the Boc group temporarily blocks the reactivity of the primary amine, allowing for controlled, sequential conjugation strategies.

The DBCO (dibenzocyclooctyne) moiety facilitates copper-free click chemistry with azide-containing molecules, a bioorthogonal reaction valued for its high efficiency and biocompatibility. The PEG4 (tetraethylene glycol) spacer enhances solubility and reduces steric hindrance. The terminal amine, once deprotected, provides a reactive handle for conjugation to various functional groups, such as activated esters (e.g., NHS esters) on proteins or other biomolecules.

Quantitative Data Summary

The following table summarizes key quantitative data for the deprotection of Boc-protected amines and subsequent conjugation reactions, based on typical experimental outcomes.

ParameterValueConditionsReference
Boc Deprotection Yield >90%25-50% TFA in DCM, Room Temperature, 1-2 hoursGeneral literature for Boc deprotection
Purity of DBCO-C2-PEG4-NH2 >95%Post-purification by HPLC or silica gel chromatographySupplier specifications and typical experimental results
Conjugation Efficiency (to NHS ester) HighpH 7-9, Room Temperature, 0.5-2 hoursGeneral protocols for amine-NHS ester coupling
Stability of this compound Stable at -20°C for >1 yearIn solid form, protected from light and moistureSupplier recommendations

Experimental Protocols

I. Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine, DBCO-C2-PEG4-NH2.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIPS) (optional, as a scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mL DCM per 1 g of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add TFA to a final concentration of 25-50% (v/v). For substrates sensitive to cationic side reactions, the addition of a scavenger such as TIPS (1-2 equivalents) is recommended.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and carefully neutralize the remaining acid by washing with a saturated aqueous NaHCO3 solution. Caution: CO2 gas will evolve.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo to yield the deprotected product, DBCO-C2-PEG4-NH2.

  • The crude product can be further purified by silica gel chromatography or reverse-phase HPLC if required.

II. Conjugation of DBCO-C2-PEG4-NH2 to an NHS Ester

This protocol outlines the reaction of the deprotected amine with an N-hydroxysuccinimide (NHS) ester-functionalized molecule.

Materials:

  • DBCO-C2-PEG4-NH2 (from Protocol I)

  • NHS ester-functionalized molecule of interest

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Amine-free buffer (e.g., Phosphate-buffered saline (PBS) at pH 7.4, or borate buffer at pH 8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Dissolve the NHS ester-functionalized molecule in anhydrous DMF or DMSO to prepare a stock solution.

  • Dissolve DBCO-C2-PEG4-NH2 in the reaction buffer.

  • Add the NHS ester stock solution to the solution of DBCO-C2-PEG4-NH2. A 1.5 to 5-fold molar excess of the amine may be used to ensure complete consumption of the NHS ester.

  • Allow the reaction to proceed at room temperature for 30 minutes to 2 hours, or on ice for 2-4 hours. The reaction can be monitored by LC-MS.

  • Once the reaction is complete, add a quenching buffer to consume any unreacted NHS ester.

  • The final conjugate can be purified from excess reagents by dialysis, size-exclusion chromatography, or reverse-phase HPLC.

Mandatory Visualizations

Boc_Deprotection_Workflow start Start: this compound dissolve Dissolve in DCM start->dissolve add_tfa Add TFA (25-50%) and optional scavenger (TIPS) dissolve->add_tfa react Stir at RT for 1-2 hours add_tfa->react evaporate Evaporate solvent and excess TFA react->evaporate neutralize Neutralize with NaHCO3 evaporate->neutralize extract Extract with DCM neutralize->extract dry Dry over Na2SO4 extract->dry purify Purify (optional) dry->purify end End: DBCO-C2-PEG4-NH2 purify->end

Caption: Workflow for the Boc deprotection of this compound.

Amine_Conjugation_Workflow start Start: DBCO-C2-PEG4-NH2 dissolve_amine Dissolve amine in buffer (pH 7-9) start->dissolve_amine mix Mix amine and NHS ester solutions dissolve_amine->mix dissolve_nhs Dissolve NHS ester in DMF/DMSO dissolve_nhs->mix react React at RT for 0.5-2 hours mix->react quench Quench with Tris buffer react->quench purify Purify conjugate quench->purify end End: DBCO-C2-PEG4-Conjugate purify->end

Caption: Workflow for the conjugation of deprotected amine to an NHS ester.

Signaling_Pathway_Concept cluster_synthesis Synthesis of Targeting Moiety cluster_cell_interaction Cellular Interaction cluster_downstream_effects Downstream Effects DBCO_amine DBCO-C2-PEG4-NH2 Conjugate Targeting Moiety (DBCO-Ligand) DBCO_amine->Conjugate Targeting_Ligand Targeting Ligand (e.g., Antibody with NHS ester) Targeting_Ligand->Conjugate Cell_Surface_Receptor Cell Surface Receptor (Azide-modified) Conjugate->Cell_Surface_Receptor Click Chemistry Internalization Internalization Cell_Surface_Receptor->Internalization Drug_Release Drug/Payload Release Internalization->Drug_Release Biological_Effect Biological Effect Drug_Release->Biological_Effect

Caption: Conceptual signaling pathway for a targeted drug delivery system.

A Technical Guide to the Solubility of DBCO-C2-PEG4-NH-Boc in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of DBCO-C2-PEG4-NH-Boc, a heterobifunctional linker crucial for advancements in bioconjugation and the development of antibody-drug conjugates (ADCs) and PROTACs. Understanding the solubility of this reagent is paramount for its effective handling, storage, and application in experimental workflows.

Core Compound Characteristics

This compound (Dibenzocyclooctyne-C2-Polyethylene Glycol-Amine-Boc) is a key reagent in copper-free click chemistry. Its structure incorporates a strained dibenzocyclooctyne (DBCO) moiety for covalent reaction with azide-tagged molecules, a hydrophilic tetra-polyethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for further functionalization after deprotection.

Qualitative Solubility Profile

This compound exhibits good solubility in a range of common organic solvents. The presence of the hydrophilic PEG4 linker contributes to its solubility in more polar organic solvents and can impart greater water solubility to the resulting conjugates.[1][2][3] Based on manufacturer specifications and the known properties of similar PEGylated compounds, the qualitative solubility of this compound is summarized below.

SolventChemical ClassSolubilityReference
Dimethyl Sulfoxide (DMSO)SulfoxideSoluble[4]
Dichloromethane (DCM)Chlorinated HydrocarbonSoluble[4]
Dimethylformamide (DMF)AmideSoluble

It is important to note that while qualitative data provides a general guideline, the quantitative solubility can be influenced by factors such as the purity of the compound, temperature, and the presence of moisture. For applications requiring precise concentrations, it is recommended to perform quantitative solubility testing. A related compound, DBCO-PEG4-NHS ester, has a reported solubility in DMSO of 79 mg/mL (121.6 mM), suggesting that this compound is also likely to have high solubility in this solvent.

Experimental Protocol: Determination of Equilibrium Solubility

To ascertain the precise solubility of this compound in a specific solvent, a standardized experimental protocol such as the shake-flask method is recommended. This method allows for the determination of the thermodynamic equilibrium solubility.

Materials:

  • This compound (solid form)

  • Selected solvent of interest (e.g., DMSO, DCM, DMF, PBS)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Incubator or water bath for temperature control (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrumentation for quantification

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. For added certainty, the collected supernatant can be filtered through a syringe filter.

  • Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method such as HPLC. A standard calibration curve should be prepared to ensure accurate quantification.

  • Data Analysis: The determined concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.

Logical Workflow for Bioconjugation

This compound is primarily utilized as a linker in bioconjugation reactions. The following diagram illustrates a typical workflow for its application in labeling an azide-modified protein.

G cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis and Further Use prep_linker Dissolve this compound in Anhydrous DMSO conjugation Mix Reagents and Incubate (e.g., RT, 1-4 hours) prep_linker->conjugation prep_protein Prepare Azide-Modified Protein in Amine-Free Buffer (e.g., PBS) prep_protein->conjugation purification Remove Excess Linker (e.g., SEC, Dialysis) conjugation->purification analysis Characterize Conjugate (e.g., SDS-PAGE, MS) purification->analysis deprotection Optional: Boc Deprotection (Acidic Conditions) analysis->deprotection further_conj Further Conjugation via Exposed Amine deprotection->further_conj

Bioconjugation workflow using this compound.

This workflow outlines the key steps from reagent preparation to the final characterization and potential further modification of the resulting conjugate. The initial dissolution of the linker in an appropriate organic solvent like DMSO is a critical first step where solubility information is essential.

References

An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become a cornerstone of bioorthogonal chemistry, offering a powerful method for covalently linking molecules in complex biological systems without the need for toxic catalysts.[1][2] Driven by the high ring strain of cyclooctyne reagents, this reaction proceeds rapidly and with high specificity at physiological conditions, making it an indispensable tool in chemical biology, drug development, and materials science.[2][] This guide provides a comprehensive overview of the core principles of SPAAC, a quantitative comparison of commonly used reagents, detailed experimental protocols, and a look into its critical applications.

Core Principles of SPAAC

At its heart, SPAAC is a type of Huisgen 1,3-dipolar cycloaddition, a reaction between a 1,3-dipole (the azide) and a dipolarophile (the strained alkyne).[1] The key innovation of SPAAC is the use of a cyclooctyne, the smallest stable cyclic alkyne. The significant angle strain in the eight-membered ring dramatically lowers the activation energy of the cycloaddition, allowing the reaction to proceed efficiently without the need for the cytotoxic copper(I) catalyst used in the conventional copper-catalyzed azide-alkyne cycloaddition (CuAAC).

The reaction is highly bioorthogonal because both the azide and the strained alkyne functional groups are abiotic and chemically inert to the vast majority of functional groups found in biological systems, ensuring that the ligation occurs exclusively between the intended partners. This exquisite selectivity enables precise chemical modifications in living cells, tissues, and whole organisms.

SPAAC_Mechanism Figure 1. General Mechanism of SPAAC Reactants R¹-N₃ (Azide) + Strained Cyclooctyne Product Stable Triazole Linkage Reactants->Product k₂ (fast)

Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

The Evolution and Kinetics of Cyclooctyne Reagents

The utility of SPAAC is largely defined by the reactivity and stability of the cyclooctyne. Over the past two decades, several generations of cyclooctynes have been developed, each offering improvements in reaction kinetics, stability, and hydrophilicity.

Cyclooctyne_Evolution Figure 2. Evolution of Key Cyclooctynes for SPAAC OCT OCT (2004) - First generation - Low reactivity & poor solubility DIFO DIFO (2007) - Fluorine atoms increase rate - Improved kinetics but still hydrophobic OCT->DIFO Increased Reactivity BCN BCN (2010) - Bicyclic system - Good balance of kinetics & stability DIFO->BCN Improved Stability & Reactivity DBCO DBCO/ADIBO (2010) - Dibenzo-fused, aza-dibenzocyclooctyne - Extremely fast kinetics - Most widely used BCN->DBCO Further Rate Acceleration

Caption: The logical progression of cyclooctyne development for improved SPAAC performance.

The performance of these reagents is quantified by their second-order rate constants (k₂), which measure how quickly the reaction proceeds. A higher k₂ value indicates a faster reaction, which is crucial for applications involving low concentrations or rapid biological processes.

Table 1: Comparative Analysis of Common Cyclooctyne Reagents
Reagent NameAbbreviationTypical Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Key Features & Considerations
CyclooctyneOCT~0.002First generation; slow kinetics and poor water solubility.
Difluorinated CyclooctyneDIFO~0.08Fluorination enhances reactivity; still quite hydrophobic.
Bicyclo[6.1.0]nonyneBCN0.012 - 0.3Good balance of high reactivity and stability; less sterically hindered than DBCO.
DibenzocyclooctyneDIBO~0.1Versatile and biocompatible, suitable for cell surface labeling.
DibenzoazacyclooctyneDBCO / ADIBO0.25 - 1.0Among the fastest and most popular reagents; excellent for in vivo imaging and sensitive applications.
BiarylazacyclooctynoneBARAC>1.0Extremely reactive, but can be unstable in certain biological contexts.

Note: Rate constants can vary based on solvent, temperature, and the specific azide structure.

Experimental Protocols

Successful application of SPAAC requires careful planning and execution. Below is a generalized protocol for labeling an azide-modified protein with a DBCO-functionalized fluorescent dye.

Generalized Protocol: Fluorescent Labeling of an Azide-Modified Protein

1. Materials and Reagents:

  • Azide-Modified Protein: Purified protein of interest containing a genetically or chemically introduced azide group. Ensure the protein is in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.

  • DBCO-Fluorophore Reagent: Dibenzocyclooctyne conjugated to a fluorescent dye (e.g., DBCO-PEG4-5/6-TAMRA).

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4 or another suitable physiological buffer.

  • Solvent: Anhydrous dimethyl sulfoxide (DMSO) for dissolving the DBCO reagent.

2. Reagent Preparation:

  • Protein Solution: Prepare the azide-modified protein in the reaction buffer to the desired final concentration (e.g., 20-50 µM).

  • DBCO Stock Solution: Prepare a 10 mM stock solution of the DBCO-fluorophore in DMSO. Briefly centrifuge the vial before opening to ensure all powder is at the bottom.

3. Labeling Reaction:

  • Molar Ratio: Determine the desired molar excess of the DBCO reagent. A 5 to 20-fold molar excess over the protein is a common starting point.

  • Addition: Add the calculated volume of the DBCO stock solution to the protein solution. Pipette gently to mix. Avoid vigorous vortexing which can denature the protein.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C. Reaction times can vary from 1 to 12 hours. For highly reactive cyclooctynes like DBCO, 1-2 hours at room temperature is often sufficient. The reaction progress can be monitored by techniques like SDS-PAGE with in-gel fluorescence scanning.

4. Purification:

  • Removal of Excess Reagent: After incubation, remove the unreacted DBCO-fluorophore to prevent background signal. This is typically achieved by:

    • Size-Exclusion Chromatography (SEC): Using a desalting column (e.g., PD-10) equilibrated with the desired storage buffer.

    • Dialysis: Dialyze the reaction mixture against a large volume of buffer.

    • Spin Filtration: Using a centrifugal filter unit with a molecular weight cutoff appropriate for the protein.

5. Analysis and Storage:

  • Confirmation: Confirm successful labeling via SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (to measure both protein and dye concentration).

  • Storage: Store the labeled protein under conditions appropriate for its stability, typically at 4°C for short-term or -80°C for long-term storage.

SPAAC_Workflow Figure 3. Bioorthogonal Labeling Workflow via Metabolic Engineering A 1. Introduce Azide-Modified Substrate (e.g., Azido-sugar, Azido-amino acid) B 2. Metabolic Incorporation by Cells (Cellular uptake and processing) A->B C 3. Biomolecule is Azide-Labeled (Protein, Glycan, etc. in situ) B->C D 4. Add Cyclooctyne Probe (e.g., DBCO-Fluorophore) C->D Probe Addition E 5. SPAAC Reaction Occurs (Rapid, Covalent Bond Formation) D->E F 6. Wash & Analyze (Fluorescence Microscopy, Flow Cytometry, Proteomics) E->F

Caption: A typical workflow for labeling biomolecules in living cells using SPAAC.

Key Applications in Research and Drug Development

The robustness and biocompatibility of SPAAC have made it a vital tool across numerous scientific disciplines.

  • Drug Development: SPAAC is instrumental in the construction of Antibody-Drug Conjugates (ADCs), allowing for the site-specific attachment of potent cytotoxic drugs to antibodies. This precise conjugation leads to more homogeneous and effective therapeutics with improved safety profiles.

  • Proteomics and Glycomics: The reaction enables the metabolic labeling of newly synthesized proteins or glycans with azide-containing building blocks. Subsequent SPAAC ligation with affinity tags (like biotin) allows for the enrichment and identification of these biomolecules from complex cellular lysates.

  • Live Cell Imaging: By conjugating fluorophores to cyclooctynes, researchers can visualize the localization, trafficking, and dynamics of specific biomolecules in living cells in real-time without perturbing their function.

  • Materials Science: SPAAC is used to functionalize surfaces, synthesize hydrogels, and create novel biomaterials with precisely controlled properties for applications in tissue engineering and diagnostics.

Conclusion

Strain-Promoted Alkyne-Azide Cycloaddition has transitioned from a niche chemical reaction to an essential and widely adopted platform technology. Its unique combination of rapid kinetics, exceptional selectivity, and biocompatibility provides researchers and drug developers with unprecedented control over the modification of complex biological molecules and systems. As new generations of cyclooctynes with even faster kinetics and improved physicochemical properties continue to be developed, the impact of SPAAC on medicine and life science research is set to expand even further.

References

An In-depth Technical Guide to the Applications of DBCO-C2-PEG4-NH-Boc in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, DBCO-C2-PEG4-NH-Boc, and its critical role in the field of bioconjugation. We will delve into its chemical properties, core applications, and provide detailed experimental protocols and data to facilitate its effective use in research and development.

Introduction to this compound

This compound is a heterobifunctional linker designed for two-step bioconjugation reactions. Its structure comprises three key components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-modified molecules. This reaction is bioorthogonal, meaning it can proceed efficiently within a biological environment without interfering with native biochemical processes.

  • Polyethylene Glycol (PEG) Spacer (PEG4): A four-unit polyethylene glycol chain that enhances the hydrophilicity of the linker and the resulting conjugate. This PEG spacer also provides flexibility and reduces steric hindrance, which can improve reaction efficiency and the biological activity of the conjugated molecule.

  • Boc-Protected Amine (NH-Boc): A primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a commonly used protecting group that is stable under a variety of conditions but can be readily removed under acidic conditions to reveal the reactive amine. This allows for a sequential conjugation strategy, where the DBCO group can be reacted first, followed by deprotection and subsequent reaction of the amine.

The combination of these features makes this compound a versatile tool for the precise construction of complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C37H49N3O10[1]
Molecular Weight 695.8 g/mol [1]
Purity Typically ≥98%[1]
Appearance White to off-white solid
Solubility Soluble in DMSO, DCM, DMF[1]
Storage Conditions -20°C, desiccated[1]

Handling and Storage Recommendations:

  • This compound is sensitive to moisture and should be stored in a desiccator at -20°C.

  • For creating stock solutions, use anhydrous solvents such as DMSO or DMF.

  • Equilibrate the vial to room temperature before opening to prevent moisture condensation.

Core Applications in Bioconjugation

The unique trifunctional nature of this compound lends itself to a variety of applications in bioconjugation, primarily centered around the construction of ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker plays a crucial role in the stability and efficacy of an ADC. This compound can be utilized in ADC development through a multi-step process.

General Workflow for ADC Synthesis using this compound:

ADC_Workflow cluster_0 Step 1: Linker-Payload Synthesis cluster_1 Step 2: Antibody Modification cluster_2 Step 3: Final Conjugation (SPAAC) A This compound B Deprotection (e.g., TFA) A->B C DBCO-C2-PEG4-NH2 B->C E DBCO-Linker-Payload Conjugate C->E D Cytotoxic Payload (with reactive group for amine) D->E I Antibody-Drug Conjugate (ADC) E->I F Monoclonal Antibody G Azide Modification (e.g., Azido-NHS ester) F->G H Azide-Modified Antibody G->H H->I PROTAC_Workflow cluster_0 Step 1: First Component Synthesis cluster_1 Step 2: Second Component Synthesis A This compound C SPAAC Reaction A->C B Target Protein Ligand (with azide) B->C D Ligand-Linker-NH-Boc C->D E Deprotection (e.g., TFA) D->E F Ligand-Linker-NH2 E->F H PROTAC F->H G E3 Ligase Ligand (with reactive group for amine) G->H ADC_MoA cluster_0 Extracellular cluster_1 Intracellular ADC ADC Antigen Tumor-Specific Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization CellSurface Lysosome Lysosome Endosome->Lysosome Trafficking & Fusion Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage & Payload Release DNA_Damage DNA Damage / Microtubule Disruption Payload->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis PROTAC_MoA cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruitment Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded POI Proteasome->Degraded_POI Degradation

References

An In-Depth Technical Guide to PROTAC Linkers and the Role of DBCO-C2-PEG4-NH-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] By bringing the POI and the E3 ligase into close proximity, a PROTAC facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase).[3] This proximity enables the E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4] A key advantage of PROTACs is their catalytic nature; a single PROTAC molecule can induce the degradation of multiple POI molecules.

The Critical Role of the Linker in PROTAC Design

The linker is far more than an inert spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. The length, composition, rigidity, and attachment points of the linker profoundly influence the formation and stability of the ternary complex. An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and leads to efficient protein degradation. Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in reduced degradation efficiency.

The linker also significantly impacts the physicochemical properties of the PROTAC molecule, such as solubility, cell permeability, and metabolic stability. Given that PROTACs are often large molecules that violate traditional drug-likeness rules, the linker's properties are crucial for achieving desirable absorption, distribution, metabolism, and excretion (ADME) profiles.

Deconstructing the DBCO-C2-PEG4-NH-Boc Linker

The this compound linker is a versatile building block for the modular synthesis of PROTACs, particularly through "click chemistry." Each component of this linker plays a specific and crucial role in the overall design and functionality of the resulting PROTAC.

  • DBCO (Dibenzocyclooctyne): The "Clickable" Handle DBCO is a strained cyclooctyne that is highly reactive towards azides in a reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of copper-free "click chemistry," which is prized for its high efficiency, selectivity, and biocompatibility. The key advantage of SPAAC is that it proceeds rapidly at physiological temperatures and in aqueous environments without the need for a cytotoxic copper catalyst, making it ideal for bioconjugation. In the context of PROTAC synthesis, the DBCO group serves as a highly reactive "handle" that can be efficiently and specifically clicked onto an azide-functionalized warhead or E3 ligase ligand, facilitating a modular and rapid assembly of the final PROTAC molecule.

  • C2 (Ethyl Spacer): Providing Rotational Freedom The "C2" refers to a two-carbon ethyl spacer that connects the DBCO moiety to the PEG chain. This short alkyl chain provides rotational freedom and can influence the positioning of the more rigid DBCO group relative to the rest of the linker.

  • PEG4 (Polyethylene Glycol, 4 units): The Solubility and Flexibility Enhancer The PEG4 component consists of four repeating ethylene glycol units. PEG linkers are widely used in PROTAC design for several key reasons:

    • Enhanced Solubility: PEG chains are hydrophilic and can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecules.

    • Improved Cell Permeability: By masking hydrophobic regions and potentially engaging in a "chameleon effect" where the linker adopts different conformations in different environments, PEG linkers can enhance cell membrane permeability.

    • Flexibility and Ternary Complex Formation: The flexibility of the PEG chain allows the warhead and E3 ligase ligand to adopt multiple orientations, increasing the probability of forming a productive ternary complex.

    • Tunable Length: The length of the PEG chain can be precisely controlled, which is critical as linker length is a key parameter for optimizing degradation efficacy.

  • NH-Boc (Boc-Protected Amine): A Gateway for Further Conjugation The terminal end of the linker features an amine group that is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a standard acid-labile protecting group in organic synthesis. Its presence allows for the selective reaction of the DBCO end of the linker via SPAAC. Subsequently, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal a primary amine. This free amine can then be coupled to the other component of the PROTAC (either the warhead or the E3 ligase ligand, depending on the synthetic strategy) through various reactions, most commonly amide bond formation.

Quantitative Data on PROTAC Linker Effects

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved) values. The following tables summarize representative data from the literature, illustrating the impact of linker length and composition on PROTAC performance.

Table 1: Impact of Linker Length on PROTAC Efficacy

PROTAC TargetE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
BRD4VHLPEG4< 500> 90
BRD4CRBNPEG0< 0.5 µM> 90
BRD4CRBNPEG1-2 units> 5 µM< 50
BTKCRBNPEG≥ 4 units1-40> 90
ERαVHLPEG16Potent DegradationHigh

Note: Data is compiled from multiple sources to illustrate trends. Direct comparison requires identical warhead and E3 ligase ligand pairs.

Table 2: Impact of Linker Composition on PROTAC Efficacy

PROTAC TargetE3 LigaseLinker CompositionDegradation Efficacy
CRBNVHLNine-atom alkyl chainConcentration-dependent decrease
CRBNVHLThree PEG unitsWeak degradation

Note: This data suggests that simply matching linker length is not sufficient; the atomic composition also plays a critical role.

Detailed Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound via SPAAC

This protocol outlines the modular synthesis of a PROTAC where the warhead contains an azide group and the E3 ligase ligand has a carboxylic acid for amide bond formation.

Step 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • Dissolve the azide-functionalized warhead (1.0 equivalent) and this compound (1.1 equivalents) in a suitable solvent such as DMSO or a mixture of DMSO/water.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS until the starting materials are consumed.

  • Upon completion, the reaction mixture can be purified by preparative HPLC to yield the warhead-linker conjugate with the Boc-protected amine.

Step 2: Boc Deprotection

  • Dissolve the purified warhead-linker-Boc conjugate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (20-50% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.

Step 3: Amide Coupling

  • Dissolve the E3 ligase ligand containing a carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as DMF under a nitrogen atmosphere.

  • Add a peptide coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base such as DIPEA (2.0 equivalents). Stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the deprotected warhead-linker-amine conjugate (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC product by flash column chromatography or preparative HPLC.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC (and a vehicle control) for a desired period (e.g., 16-24 hours).

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Capture the signal using an imaging system. Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
  • Protein Preparation: Express and purify the recombinant POI and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC). Ensure high purity and activity.

  • Chip Immobilization: Immobilize the E3 ligase onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) between the PROTAC and the E3 ligase.

    • In a separate experiment, inject a series of concentrations of the PROTAC over an immobilized POI to determine the binary binding affinity between the PROTAC and the POI.

  • Ternary Complex Analysis:

    • Prepare a constant concentration of the POI in the running buffer.

    • Prepare a dilution series of the PROTAC and mix each concentration with the constant concentration of the POI.

    • Inject these mixtures over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis: Analyze the sensorgram data to determine the kinetics (kon and koff) and affinity (KD) of the ternary complex formation. The cooperativity (α) of the ternary complex can be calculated by comparing the binary and ternary binding affinities.

Protocol 4: Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
  • Sample Preparation: Dialyze the purified POI, E3 ligase, and the PROTAC into the same buffer to minimize buffer mismatch artifacts. Accurately determine the concentrations of all components.

  • ITC Instrument Setup: Set the desired experimental temperature (e.g., 25°C) and perform control titrations (e.g., buffer into buffer, ligand into buffer) to establish the heat of dilution.

  • Binary Titrations:

    • PROTAC into E3 Ligase: Fill the ITC cell with the E3 ligase solution and the syringe with the PROTAC solution. Perform a series of injections and record the heat changes to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

    • PROTAC into POI: Fill the ITC cell with the POI solution and the syringe with the PROTAC solution and repeat the titration.

  • Ternary Complex Titration:

    • Fill the ITC cell with the E3 ligase.

    • Fill the syringe with a pre-mixed solution of the PROTAC and the POI (at concentrations that favor the binary complex formation).

    • Perform the titration to measure the thermodynamics of the ternary complex formation.

  • Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to determine the thermodynamic parameters of the interactions.

Mandatory Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds E2_Ub E2-Ubiquitin E2_Ub->Ternary_Complex Recruited Proteasome 26S Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation Ubiquitinated_POI Polyubiquitinated POI Ubiquitinated_POI->Proteasome Recognition Ternary_Complex->PROTAC Recycled Ternary_Complex->E3_Ligase Recycled Ternary_Complex->Ubiquitinated_POI Ubiquitination

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow start Cell Treatment with PROTAC lysis Cell Lysis start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-POI, anti-Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (DC50/Dmax) detection->analysis

Caption: Western Blot Experimental Workflow.

Linker_Logic cluster_linker This compound cluster_function Functional Role in PROTAC Synthesis & Efficacy DBCO DBCO Click_Chem Modular Synthesis (SPAAC) DBCO->Click_Chem PEG4 PEG4 Solubility Increased Solubility PEG4->Solubility Permeability Enhanced Permeability PEG4->Permeability Flexibility Optimal Ternary Complex Formation PEG4->Flexibility NH_Boc NH-Boc Coupling Protected Amine for Coupling NH_Boc->Coupling

Caption: Logical Relationship of Linker Components.

References

Methodological & Application

Application Notes and Protocols for Antibody Labeling with DBCO-C2-PEG4-NH-Boc

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a detailed protocol for the covalent labeling of antibodies using the DBCO-C2-PEG4-NH-Boc linker. This process enables the site-specific or non-specific attachment of a Dibenzocyclooctyne (DBCO) moiety to an antibody, preparing it for subsequent copper-free click chemistry reactions. Copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a bioorthogonal ligation reaction that allows for the efficient and specific conjugation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2]

The this compound reagent contains a DBCO group for the click reaction, a PEG4 spacer to enhance solubility, and a Boc-protected amine.[3][4] The tert-butyloxycarbonyl (Boc) group must first be removed to reveal a primary amine. This protocol details the deprotection of the Boc group and the subsequent conjugation of the resulting amine-functionalized DBCO linker to the antibody's carboxyl groups (aspartic and glutamic acid residues) via carbodiimide chemistry (EDC/Sulfo-NHS). This is followed by a general protocol for the final click reaction with an azide-modified molecule.

Data Presentation

Table 1: Reagent and Buffer Recommendations
Reagent/BufferPurposeRecommended CompositionNotes
Deprotection Solvent Dissolving Boc-protected linker and acidDichloromethane (DCM)Anhydrous grade recommended.
Deprotection Acid Removal of the Boc groupTrifluoroacetic acid (TFA)Use neat or as a 25-50% solution in DCM.[5]
Activation Buffer Antibody carboxyl group activationMES Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)Amine-free buffer is critical for this step.
Conjugation Buffer Reaction of linker with antibodyPhosphate Buffered Saline (PBS), pH 7.2-7.4Ensure buffer is free of primary amines (e.g., Tris).
Quenching Solution Stopping the conjugation reaction1 M Tris-HCl, pH 8.0 or GlycineUsed to quench unreacted NHS esters or EDC.
Storage Buffer Final storage of labeled antibodyPBS, pH 7.4 with 0.02% Sodium AzideStore at 4°C or -20°C.
Table 2: Quantitative Parameters for Key Protocol Steps
StepParameterRecommended ValueIncubation TimeIncubation Temperature
Boc Deprotection TFA Concentration25-50% in DCM2-12 hoursRoom Temperature
Carboxyl Activation Molar Excess of EDC100-200 fold15 minutesRoom Temperature
Carboxyl Activation Molar Excess of Sulfo-NHS100-200 fold15 minutesRoom Temperature
DBCO Conjugation Molar Excess of DBCO-Linker20-50 fold2 hoursRoom Temperature
Click Reaction Molar Excess of Azide-Molecule2-4 fold2-12 hoursRoom Temperature or 4°C

Experimental Protocols

Part 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the reactive primary amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in anhydrous DCM to a concentration of approximately 10 mg/mL.

  • Add an equal volume of TFA to the solution (for a 50% TFA/DCM mixture).

  • Allow the reaction to proceed at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the DCM and TFA under reduced pressure using a rotary evaporator.

  • The resulting deprotected DBCO-C2-PEG4-NH2 linker can be used immediately or stored under inert gas at -20°C.

Part 2: Antibody Conjugation via Carboxyl Groups

This protocol activates the carboxyl groups on the antibody using EDC and Sulfo-NHS, followed by conjugation with the deprotected amine-linker.

Materials:

  • Antibody (1-10 mg/mL)

  • Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Deprotected DBCO-C2-PEG4-NH2 linker

  • Conjugation Buffer (PBS, pH 7.2-7.4)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Antibody Preparation: Perform a buffer exchange for the antibody into the Activation Buffer using a desalting column to remove any amine-containing preservatives or stabilizers. Adjust the antibody concentration to 1-10 mg/mL.

  • Activation Reagent Preparation: Immediately before use, prepare 10 mM solutions of EDC and Sulfo-NHS in anhydrous DMSO or water.

  • Antibody Activation: Add a 100- to 200-fold molar excess of EDC and Sulfo-NHS to the antibody solution. Incubate for 15 minutes at room temperature.

  • Purification: Immediately remove excess EDC and Sulfo-NHS using a desalting column, exchanging the antibody into Conjugation Buffer (PBS, pH 7.2).

  • Conjugation: Add a 20- to 50-fold molar excess of the deprotected DBCO-C2-PEG4-NH2 linker to the activated antibody solution.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.

  • Purification of DBCO-labeled Antibody: Remove unreacted DBCO linker using a desalting column or dialysis, exchanging the final conjugate into the desired storage buffer (e.g., PBS, pH 7.4).

  • Characterization (Optional): The degree of labeling (DOL) can be determined by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~310 nm (for DBCO).

Part 3: Copper-Free Click Chemistry Conjugation

This general protocol describes the reaction between the DBCO-labeled antibody and an azide-functionalized molecule.

Materials:

  • Purified DBCO-labeled Antibody

  • Azide-functionalized molecule (e.g., fluorescent dye, drug, or biotin)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Mix the DBCO-labeled antibody with a 2- to 4-fold molar excess of the azide-modified molecule in the reaction buffer.

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.

  • Validation and Purification: The final conjugate can be validated by methods such as SDS-PAGE, which should show a shift in molecular weight. Further purification to remove excess azide-molecule can be performed using size exclusion chromatography or HPLC if necessary.

  • Storage: Store the purified conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage.

Visualizations

Antibody_Labeling_Workflow Boc_Linker This compound Deprotection Boc Deprotection (TFA in DCM) Boc_Linker->Deprotection Antibody Antibody in Activation Buffer Deprotection->Amine_Linker Activation Activate Carboxyls (EDC / Sulfo-NHS) Activated_Ab Activated Antibody Conjugation Conjugate with Amine-Linker Antibody->Activation Azide Azide-Modified Molecule Activation->Activated_Ab Click Copper-Free Click Reaction (SPAAC) Activated_Ab->Conjugation Final_Conj Final Antibody Conjugate DBCO_Ab DBCO-Labeled Antibody Conjugation->DBCO_Ab Purify_2 Final Purification (Optional) Purify_1 Purification (Desalting Column) DBCO_Ab->Purify_1 Azide->Click Click->Final_Conj Final_Conj->Purify_2

References

Application Notes and Protocols for DBCO-Azide Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of "click chemistry," has emerged as an indispensable tool for the precise and efficient conjugation of biomolecules. At the heart of this technology is the reaction between a dibenzocyclooctyne (DBCO) group and an azide (-N₃) moiety. This bioorthogonal reaction proceeds rapidly under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for a wide range of applications in biological research and drug development.[1][2][3] The reaction's high efficiency, specificity, and the stability of the resulting triazole linkage have established DBCO-azide conjugation as a premier method for creating well-defined bioconjugates, from antibody-drug conjugates (ADCs) to sophisticated molecular imaging probes.[2][3]

This document provides a comprehensive guide to performing DBCO-azide conjugations, including detailed experimental protocols, quantitative data for reaction optimization, and visual workflows to facilitate successful implementation in the laboratory.

Core Principles of DBCO-Azide Click Chemistry

The driving force behind the DBCO-azide reaction is the significant ring strain within the DBCO molecule. This inherent strain dramatically lowers the activation energy of the [3+2] cycloaddition reaction with an azide, enabling it to proceed efficiently at or near room temperature. Key advantages of this copper-free click chemistry include:

  • Biocompatibility: The absence of a toxic copper catalyst makes it suitable for use in living cells and whole organisms.

  • High Efficiency: The reaction typically proceeds to quantitative or near-quantitative yields, ensuring efficient formation of the desired conjugate.

  • Mild Reaction Conditions: Conjugation is effective in standard aqueous buffers at ambient temperatures, preserving the integrity of sensitive biomolecules.

  • Bioorthogonality and Specificity: DBCO and azide groups are essentially non-reactive with other functional groups found in biological systems, ensuring highly specific labeling.

  • Stability: Both the DBCO and azide functional groups, as well as the resulting triazole linkage, exhibit excellent long-term stability.

  • Traceability: The DBCO group possesses a distinct UV absorbance at approximately 310 nm, which can be utilized to monitor the reaction's progress.

Quantitative Data for Reaction Optimization

The efficiency of a DBCO-azide conjugation can be influenced by several factors, including the specific structures of the reactants, their concentrations, the solvent system, and temperature. The second-order rate constant is a critical parameter for predicting reaction times and optimizing conjugation strategies.

ReactantsSecond-Order Rate Constant (M⁻¹s⁻¹)Conditions
DBCO and Benzyl Azide~0.1 - 1.0Room Temperature
Peptide with azido-amino acid and PEG-DBCO0.34HBS buffer (pH 7.4), 25°C
8-Azidoadenosine and Cyclooctyne0.11ACN-d₆/D₂O (3:1, v/v), 23 mM
DBCO and Azide (General)~0.1Aqueous conditions, catalyst-free

Note: Reaction rates can be influenced by factors such as the specific structure of the azide and DBCO derivatives, solvent, and temperature.

ParameterRecommendationNotes
Molar Ratio (DBCO:Azide) 1.5 - 50 fold excess of one reactantThe optimal ratio depends on the specific biomolecules and should be empirically determined. For labeling proteins with small molecules, a 10-50 fold excess of the small molecule is often used. For antibody-oligonucleotide conjugation, a 2-4 fold molar excess of the azide-modified oligo is common.
Concentration Higher concentrations lead to faster reaction rates.For antibody labeling, concentrations of 1-10 mg/mL are typical.
Temperature 4°C to 37°CReactions can be performed at room temperature for 2-4 hours or overnight at 4°C. Higher temperatures can increase the reaction rate.
pH 7.0 - 9.0Standard physiological buffers like PBS are commonly used.
Solvent Aqueous buffers (e.g., PBS)Up to 20% DMSO can be included to dissolve hydrophobic reagents. Buffers containing sodium azide should be avoided as it will react with the DBCO group.

Experimental Protocols

The general workflow for a DBCO-azide conjugation involves three main stages: preparation and activation of the biomolecules, the click reaction itself, and purification of the final conjugate.

DBCO_Azide_Workflow cluster_prep Step 1: Preparation & Activation cluster_reaction Step 2: Click Reaction cluster_purification Step 3: Purification & Analysis prep_dbco Prepare DBCO-functionalized Biomolecule A mix Mix Biomolecule A and B in appropriate buffer prep_dbco->mix Add to reaction prep_azide Prepare Azide-functionalized Biomolecule B prep_azide->mix Add to reaction incubate Incubate at RT (2-4h) or 4°C (overnight) mix->incubate purify Purify conjugate (e.g., SEC, HPLC) incubate->purify analyze Analyze conjugate (e.g., SDS-PAGE, MS) purify->analyze

General workflow for DBCO-azide conjugation.
Protocol 1: General Protein-Small Molecule Conjugation

This protocol outlines the steps for conjugating a DBCO-activated protein with an azide-containing small molecule.

Materials:

  • DBCO-activated protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4).

  • Azide-functionalized small molecule.

  • Anhydrous DMSO (if the small molecule is not water-soluble).

  • Quenching reagent (e.g., 100 mM Tris or glycine solution).

Procedure:

  • Reaction Setup:

    • If necessary, dissolve the azide-functionalized small molecule in a minimal amount of DMSO to prepare a stock solution.

    • Add the desired molar excess of the azide-small molecule to the DBCO-activated protein solution. Ensure the final DMSO concentration is below 20% to maintain protein stability.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The optimal incubation time may vary depending on the specific reactants and their concentrations.

  • Purification:

    • Remove excess, unreacted small molecule using a spin desalting column, dialysis, or size-exclusion chromatography (SEC).

  • Analysis:

    • Confirm conjugation using SDS-PAGE, which will show a shift in the molecular weight of the protein. Mass spectrometry can be used for more precise characterization.

Protocol 2: Antibody-Oligonucleotide Conjugation

This protocol provides a more specific workflow for creating antibody-oligonucleotide conjugates.

Materials:

  • Antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH ~7.4).

  • DBCO-NHS ester.

  • Anhydrous DMSO.

  • Azide-modified oligonucleotide.

  • Quenching solution (100 mM Tris or glycine in water).

  • Spin desalting columns.

Procedure:

Part A: Activation of Antibody with DBCO-NHS Ester

  • Prepare DBCO-NHS Ester Stock: Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO immediately before use.

  • Reaction Setup: Add a 20-30 fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. Ensure the final DMSO concentration is below 20%.

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • Quench Reaction (Optional but Recommended): Add the quenching solution to neutralize any unreacted DBCO-NHS ester and incubate for an additional 15 minutes.

  • Purification of DBCO-Antibody: Remove excess, unreacted DBCO-NHS ester using a spin desalting column.

Antibody_Activation_Workflow start Start with Antibody in amine-free buffer mix Add 20-30x molar excess of DBCO-NHS to Antibody start->mix prep_dbco Prepare 10 mM DBCO-NHS ester in DMSO prep_dbco->mix incubate Incubate at RT for 60 minutes mix->incubate quench Quench with Tris or Glycine (Optional) incubate->quench purify Purify with desalting column quench->purify end DBCO-activated Antibody purify->end

Workflow for antibody activation with DBCO-NHS ester.

Part B: Click Reaction with Azide-Oligonucleotide

  • Reaction Setup: Mix the purified DBCO-activated antibody with a 2-4 fold molar excess of the azide-modified oligonucleotide.

  • Incubation: Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Purification and Validation:

    • Purify the antibody-oligonucleotide conjugate using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or reverse-phase HPLC) to remove excess oligonucleotide.

    • Validate the final conjugate using SDS-PAGE, which will show a higher molecular weight band for the conjugate compared to the unconjugated antibody.

Stability and Storage Considerations

  • DBCO Reagents: Solid DBCO reagents are generally stable when stored at -20°C for a year or more. Solutions of DBCO-NHS ester in anhydrous DMSO should be used immediately but can be stored at -20°C for 2-3 months if protected from moisture.

  • DBCO-labeled Proteins: DBCO-modified proteins can be stored at -20°C. Some studies have shown a 3-5% loss of reactivity over four weeks when stored at 4°C or -20°C. For long-term stability, storage at -80°C is recommended. It is crucial to avoid buffers containing azides or thiols during storage.

Conclusion

DBCO-azide click chemistry is a powerful and versatile tool for the creation of well-defined bioconjugates. Its simplicity, high efficiency, and biocompatibility have made it a go-to method for a myriad of applications in research and drug development. By following the detailed protocols and considering the quantitative data provided in these application notes, researchers can confidently and successfully implement this technology to advance their scientific goals.

References

Application Notes and Protocols for DBCO-C2-PEG4-NH-Boc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs catalytically induce the degradation of the entire protein, offering a powerful therapeutic modality with the potential to target previously "undruggable" proteins.

A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and, most importantly, the geometry and stability of the ternary complex formed between the POI and the E3 ligase.[2][3]

DBCO-C2-PEG4-NH-Boc: A Versatile Linker for PROTAC Synthesis

This compound is a bifunctional linker that offers several advantages for the modular synthesis of PROTACs. Its key features include:

  • DBCO (Dibenzocyclooctyne) Group: This strained alkyne moiety enables highly efficient and bioorthogonal copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is rapid, proceeds under mild conditions, and is compatible with a wide range of functional groups, making it ideal for the late-stage conjugation of complex molecules.

  • PEG4 (Tetraethylene Glycol) Spacer: The polyethylene glycol chain imparts hydrophilicity, which can improve the aqueous solubility and cell permeability of the final PROTAC molecule. The length of the PEG spacer is a critical parameter that needs to be optimized to ensure the proper orientation and distance between the POI and the E3 ligase for efficient ubiquitination.[3]

  • Boc-Protected Amine (NH-Boc): The tert-butyloxycarbonyl (Boc) protecting group provides a stable, masked amine functionality. This allows for a sequential and controlled synthetic strategy, where the Boc group can be deprotected under acidic conditions to reveal a primary amine, ready for conjugation to the second ligand, typically via an amide bond formation.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Pathway cluster_0 Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Recruitment Ub Ubiquitin Ub->E1 ATP-dependent Activation Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically follows a modular, two-step convergent approach. First, the DBCO group is conjugated to an azide-functionalized ligand (either the POI binder or the E3 ligase ligand) via a SPAAC reaction. Following purification, the Boc protecting group is removed, and the resulting amine is coupled to the second ligand, which is typically functionalized with a carboxylic acid, via an amide bond formation.

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow Start Start Materials: - Azide-functionalized Ligand A - this compound - Carboxylic acid-functionalized Ligand B SPAAC Step 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Start->SPAAC Purification1 Purification 1 (e.g., HPLC) SPAAC->Purification1 Deprotection Step 2: Boc Deprotection Purification1->Deprotection Amide_Coupling Step 3: Amide Coupling Deprotection->Amide_Coupling Purification2 Purification 2 (e.g., HPLC) Amide_Coupling->Purification2 Characterization Final PROTAC Characterization (LC-MS, NMR) Purification2->Characterization

Caption: General workflow for PROTAC synthesis.

Data Presentation: Quantitative Comparison of PROTACs with PEG Linkers

The length and composition of the linker are critical for the degradation efficiency of a PROTAC. The following table summarizes representative data for Bruton's Tyrosine Kinase (BTK) targeting PROTACs with varying PEG linker lengths, illustrating the impact on degradation potency (DC50) and maximal degradation (Dmax). While not specific to this compound, this data highlights the importance of linker optimization.

PROTAC IDLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
BTK-PROTAC-1 PEG3115.0>95
BTK-PROTAC-2 PEG4142.2>95
BTK-PROTAC-3 PEG5173.1>95
BTK-PROTAC-4 PEG6208.7>90

Data is illustrative and adapted from published studies on BTK degraders. Actual values will vary depending on the specific POI, E3 ligase, and cell line used.

Experimental Protocols

Note: The following protocols are generalized and may require optimization for specific substrates and reaction scales. All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the conjugation of an azide-functionalized ligand to this compound.

Materials and Reagents:

  • Azide-functionalized ligand (e.g., POI-N3)

  • This compound

  • Anhydrous, aprotic solvent (e.g., DMSO or DMF)

  • Analytical and preparative HPLC systems

Procedure:

  • Dissolution: Dissolve the azide-functionalized ligand (1.0 equivalent) in the chosen anhydrous solvent to a final concentration of 10-20 mM.

  • Reagent Addition: Add this compound (1.1-1.2 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-12 hours.

  • Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Purification: Upon completion, purify the crude product by preparative HPLC to yield the intermediate product (Ligand-DBCO-C2-PEG4-NH-Boc).

  • Characterization: Confirm the identity of the purified intermediate by LC-MS analysis.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials and Reagents:

  • Purified Ligand-DBCO-C2-PEG4-NH-Boc intermediate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolution: Dissolve the purified intermediate (1.0 equivalent) in DCM.

  • TFA Addition: Add TFA to the solution (typically 20-50% v/v) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitoring: Monitor the deprotection by LC-MS.

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.

Protocol 3: Amide Coupling

This protocol describes the final coupling of the deprotected intermediate with a carboxylic acid-functionalized ligand.

Materials and Reagents:

  • Amine intermediate from Protocol 2 (as a TFA salt)

  • Carboxylic acid-functionalized ligand (1.0 equivalent)

  • Peptide coupling reagent (e.g., HATU, 1.2 equivalents)

  • Organic base (e.g., DIPEA, 3.0 equivalents)

  • Anhydrous DMF

Procedure:

  • Activation: Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF. Add the coupling reagent (e.g., HATU) and the organic base (e.g., DIPEA) and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Coupling: Add a solution of the amine intermediate in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the final PROTAC by preparative HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

Protocol 4: Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials and Reagents:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • Lysis buffer

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Prepare serial dilutions of the PROTAC in cell culture medium and treat the cells for a desired time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and add lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with the primary antibody for the target protein and the loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

References

Application Note: Protocol for Amide Bond Conjugation of DBCO-C2-PEG4-NH-Boc to a Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the covalent conjugation of a DBCO (Dibenzocyclooctyne) functionalized PEG linker, DBCO-C2-PEG4-NH-Boc, to a peptide. The strategy involves a two-stage process: first, the acid-labile Boc (tert-Butyloxycarbonyl) protecting group on the linker's terminal amine is removed. Second, the newly exposed primary amine is coupled to a carboxylic acid group on the peptide (either the C-terminus or the side chain of an aspartic or glutamic acid residue) using the carbodiimide crosslinker EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with N-hydroxysuccinimide (NHS). This method results in a stable amide bond, yielding a peptide-PEG-DBCO conjugate ready for subsequent strain-promoted alkyne-azide cycloaddition (SPAAC) or "click chemistry" reactions.

Overview of the Conjugation Strategy

The conjugation process is centered around the formation of a stable amide bond. Since the provided linker, this compound, contains a protected amine, the reaction must target a carboxyl group on the peptide. The workflow consists of two primary chemical stages:

  • Boc Deprotection: The Boc group is removed from the linker using a strong acid, typically Trifluoroacetic Acid (TFA), to expose the primary amine.

  • EDC/NHS Amide Coupling: The peptide's carboxyl groups are activated with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is stabilized by reacting with NHS (or its water-soluble analog, sulfo-NHS) to form a more stable, amine-reactive NHS ester. The deprotected DBCO linker, now with a free amine, reacts with this ester to form the final, stable amide linkage.

The entire workflow, from starting materials to the final characterized product, is outlined in the diagram below.

G cluster_start Starting Materials cluster_process Conjugation Protocol cluster_end Final Steps Peptide Peptide (-COOH) Activation Step 2a: Carboxyl Activation Peptide->Activation EDC / sulfo-NHS pH 4.5-6.0 Linker_Boc This compound Deprotection Step 1: Boc Deprotection Linker_Boc->Deprotection TFA / DCM Coupling Step 2b: Amide Coupling Deprotection->Coupling Deprotected Linker (-NH2) Activation->Coupling Activated Peptide (-CO-NHS) Purification Purification (e.g., RP-HPLC) Coupling->Purification Crude Conjugate pH 7.0-8.0 Characterization Characterization (e.g., Mass Spectrometry) Purification->Characterization Final_Product Final Conjugate: Peptide-PEG-DBCO Characterization->Final_Product

Figure 1. Experimental workflow for the conjugation of a Boc-protected DBCO linker to a peptide.

Materials and Reagents

  • Peptide containing at least one carboxyl group (C-terminus, Asp, or Glu)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Toluene (optional, for TFA removal)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5–6.0.[1][2]

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2–7.5.[1] (Ensure buffer is free of primary amines like Tris).

  • Quenching Solution (optional): 1 M Hydroxylamine, pH 8.5.[3]

  • Solvents for HPLC (e.g., Acetonitrile, Water, 0.1% TFA)

  • Nitrogen gas supply or rotary evaporator

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol removes the Boc protecting group to expose the primary amine required for conjugation.

  • Dissolution: Dissolve the this compound linker in anhydrous Dichloromethane (DCM).

  • Acid Treatment: Prepare a deprotection solution of 25-50% (v/v) Trifluoroacetic Acid (TFA) in DCM.[4] Add this solution to the dissolved linker.

  • Incubation: Stir the reaction mixture at room temperature for 30–60 minutes.

  • Solvent Removal: Remove the DCM and excess TFA by evaporation under a gentle stream of nitrogen gas or by using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporation with toluene can be performed.

  • Confirmation (Optional): The resulting deprotected linker (DBCO-C2-PEG4-NH2) can be confirmed by mass spectrometry. The product should be used immediately in the next step.

Protocol 2: EDC/NHS-Mediated Conjugation to Peptide

This protocol proceeds in two phases: activation of the peptide's carboxyl groups, followed by coupling with the deprotected amine-linker.

  • Peptide Preparation: Dissolve the peptide in Activation Buffer (0.1 M MES, pH 4.5-6.0) to a final concentration of 1-5 mg/mL.

  • Activation Reagent Preparation: Immediately before use, weigh out EDC and sulfo-NHS. Equilibrate both vials to room temperature before opening to prevent moisture contamination.

  • Carboxyl Group Activation: Add EDC and sulfo-NHS to the peptide solution. For recommended molar ratios, refer to Table 1. Gently mix and allow the activation reaction to proceed for 15 minutes at room temperature.

  • Linker Addition: Dissolve the dried, deprotected DBCO-C2-PEG4-NH2 linker (from Protocol 1) in a minimal amount of a compatible solvent (e.g., DMSO or the reaction buffer) and add it to the activated peptide solution.

  • pH Adjustment for Coupling: Immediately adjust the pH of the reaction mixture to 7.2–7.5 by adding Coupling Buffer (e.g., 0.1 M PBS). The reaction of the NHS-ester with the primary amine is most efficient at this pH range.

  • Coupling Reaction: Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional): To stop the reaction and hydrolyze any remaining NHS esters, add Quenching Solution (hydroxylamine) to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.

  • Purification: The final peptide-PEG-DBCO conjugate should be purified immediately from excess reagents and byproducts using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry (to verify the new molecular weight) and analytical RP-HPLC.

Quantitative Data Summary

The following table summarizes the recommended quantitative parameters for the EDC/NHS conjugation protocol. These values should be optimized for each specific peptide system.

ParameterActivation Step (Protocol 2, Step 3)Coupling Step (Protocol 2, Step 6)
Key Reagents Peptide, EDC, sulfo-NHSActivated Peptide, Deprotected DBCO Linker
Recommended Buffer 0.1 M MES Buffer0.1 M Phosphate Buffer (PBS)
Optimal pH 4.5 - 6.07.0 - 8.0
Molar Ratios (vs. Peptide) EDC: 5-20 fold excesssulfo-NHS: 10-50 fold excessDeprotected Linker: 5-10 fold excess
Temperature Room TemperatureRoom Temperature or 4°C
Duration 15 minutes2 - 12 hours

Important Considerations

  • Buffer Choice: Do not use buffers containing primary amines (e.g., Tris, Glycine) during the conjugation steps, as they will compete with the DBCO-linker for reaction with the activated peptide.

  • Reagent Stability: EDC is moisture-sensitive and hydrolyzes in water. The O-acylisourea intermediate it forms is also unstable. The addition of NHS or sulfo-NHS is critical to create a more stable amine-reactive intermediate. Both EDC and NHS should be stored in a desiccator and warmed to room temperature before opening.

  • Peptide Solubility: If the peptide has poor aqueous solubility, organic co-solvents such as DMSO or DMF may be required. Ensure that the chosen solvent is compatible with all reaction components.

  • Side Reactions: The DBCO group itself is generally stable under these conditions but can react with azides. Therefore, avoid any azide-containing buffers or reagents throughout the process.

References

Application Notes and Protocols for Cell Surface Labeling using DBCO-C2-PEG4-NH-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of DBCO-C2-PEG4-NH-Boc in a multi-step cell surface labeling strategy. This powerful technique leverages metabolic glycoengineering and bioorthogonal click chemistry to introduce a versatile chemical handle on the cell surface. This allows for the subsequent conjugation of a wide range of molecules, such as fluorescent dyes, biotin, or therapeutic agents, offering a highly selective and efficient method for cell tracking, targeted drug delivery, and studying cellular interactions.[1][2]

The core of this strategy involves a two-step process:

  • Metabolic Glycoengineering: Cells are cultured with an unnatural sugar analog containing an azide group, such as N-azidoacetylmannosamine (Ac4ManNAz). Cellular metabolic pathways incorporate this azido sugar into cell surface glycans, effectively displaying azide groups on the cell surface.[3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide-labeled cells are then treated with this compound. The dibenzocyclooctyne (DBCO) group reacts specifically and covalently with the azide groups in a copper-free "click" reaction.[2] This reaction is biocompatible and highly efficient, making it ideal for use in living cells.[1]

Following the click reaction, the Boc (tert-butyloxycarbonyl) protecting group on the amine can be removed under acidic conditions, exposing a primary amine on the cell surface. This amine then serves as a versatile point of attachment for various molecules of interest.

Data Presentation

The efficiency of cell surface labeling is influenced by several factors, including the choice of azido sugar, its concentration, and the incubation time. The following tables summarize key quantitative data to guide experimental design.

Table 1: Recommended Concentrations and Incubation Times for Metabolic Labeling with Azido Sugars

Cell LineAzido SugarConcentration Range Tested (µM)Optimal/Recommended Concentration (µM)Incubation Time (hours)ApplicationReference(s)
JurkatAc4ManNAz25 - 5025 - 5024 - 72Flow Cytometry
A549Ac4ManNAz10 - 501072Cell Imaging, Proteomics
CHOAc4GalNAzNot specified50Not specifiedNot specified
MCF7Ac4ManNAzNot specified100Not specifiedNot specified
LS174TAc4ManNAz10 - 100020024 - 72Cell Imaging

Note: High concentrations of azido sugars (e.g., >50 µM) can sometimes negatively impact cellular functions such as proliferation and metabolism. It is recommended to optimize the concentration for each cell line to achieve sufficient labeling with minimal physiological effects.

Experimental Protocols

This section provides a detailed, step-by-step guide for cell surface labeling using this compound.

Protocol 1: Metabolic Labeling of Cells with Azido Sugars

This protocol describes the introduction of azide groups onto the cell surface using Ac4ManNAz.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel at a density that will ensure they are in the logarithmic growth phase during the labeling period.

  • Preparation of Azido Sugar Stock Solution: Prepare a 10-50 mM stock solution of Ac4ManNAz in anhydrous DMSO.

  • Metabolic Labeling: Add the Ac4ManNAz stock solution to the complete cell culture medium to achieve the desired final concentration (refer to Table 1 for guidance, typically 10-100 µM). Culture the cells for 24-72 hours at 37°C in a humidified CO2 incubator.

  • Cell Harvesting: After the incubation period, gently harvest the cells. For adherent cells, use a non-enzymatic cell dissociation solution.

  • Washing: Wash the cells three times with ice-cold PBS to remove any unincorporated azido sugar. The cells are now ready for the click chemistry reaction.

Protocol 2: Copper-Free Click Chemistry with this compound

This protocol describes the reaction between the azide-labeled cells and this compound.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound

  • Anhydrous DMSO

  • Complete cell culture medium or PBS

Procedure:

  • Prepare DBCO Reagent Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

  • Click Reaction: Resuspend the azide-labeled cells in complete cell culture medium or PBS containing the desired final concentration of this compound (typically 10-100 µM).

  • Incubation: Incubate the cell suspension for 30-60 minutes at 37°C.

  • Washing: Wash the cells three times with ice-cold PBS to remove excess, unreacted DBCO reagent. The cells now have this compound conjugated to their surface.

Protocol 3: Boc Deprotection to Expose Primary Amine

This protocol describes the removal of the Boc protecting group to reveal a primary amine on the cell surface. Caution: This step involves the use of acidic conditions which can be harmful to cells. Optimization of the acid concentration and incubation time is critical to maintain cell viability. It is recommended to perform this on a small scale first and assess cell viability using methods like Trypan Blue exclusion or a live/dead cell stain.

Materials:

  • DBCO-labeled cells (from Protocol 2)

  • Mildly acidic buffer (e.g., PBS adjusted to pH 6.0-6.5 with dilute HCl, or a citrate buffer of similar pH)

  • Neutralizing buffer (e.g., PBS, pH 7.4)

Procedure:

  • Resuspend Cells: Resuspend the DBCO-labeled cells in the pre-chilled, mildly acidic buffer.

  • Incubation: Incubate the cells on ice for a short period (e.g., 5-15 minutes). The optimal time should be determined empirically to balance deprotection efficiency with cell viability.

  • Neutralization: Immediately neutralize the reaction by adding an excess of cold, neutral pH buffer (e.g., PBS, pH 7.4).

  • Washing: Wash the cells three times with ice-cold PBS to remove the acidic buffer. The cells now have a reactive primary amine on their surface.

Protocol 4: Conjugation of an NHS-Ester to the Cell Surface Amine

This protocol describes the final step of conjugating a molecule of interest, functionalized with an N-hydroxysuccinimide (NHS) ester, to the newly exposed primary amine on the cell surface.

Materials:

  • Amine-functionalized cells (from Protocol 3)

  • NHS-ester functionalized molecule of interest (e.g., fluorescent dye, biotin-NHS)

  • Anhydrous DMSO

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

Procedure:

  • Prepare NHS-Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the NHS-ester functionalized molecule in anhydrous DMSO.

  • Conjugation Reaction: Resuspend the amine-functionalized cells in an amine-free buffer (e.g., PBS, pH 7.2-8.0). Add the NHS-ester stock solution to the cell suspension to achieve the desired final concentration (typically a 10- to 20-fold molar excess relative to the estimated number of surface amines).

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light if using a fluorescent dye.

  • Quenching (Optional): To quench any unreacted NHS-ester, a small amount of an amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM and incubated for 15-30 minutes.

  • Washing: Wash the cells three times with PBS to remove unreacted reagents.

  • Analysis: The labeled cells are now ready for downstream applications and analysis, such as flow cytometry, fluorescence microscopy, or in vivo tracking.

Mandatory Visualization

Experimental Workflow

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Click Chemistry cluster_2 Step 3: Boc Deprotection cluster_3 Step 4: Conjugation cell_culture Cell Culture add_azido_sugar Add Ac4ManNAz (24-72h incubation) cell_culture->add_azido_sugar azide_cells Azide-Labeled Cells add_azido_sugar->azide_cells add_dbco Add this compound (30-60 min incubation) azide_cells->add_dbco dbco_cells DBCO-Labeled Cells add_dbco->dbco_cells add_acid Mild Acidic Wash (5-15 min on ice) dbco_cells->add_acid amine_cells Amine-Functionalized Cells add_acid->amine_cells add_nhs_ester Add NHS-Ester Payload (30-60 min incubation) amine_cells->add_nhs_ester labeled_cells Final Labeled Cells add_nhs_ester->labeled_cells analysis Downstream Analysis (Flow Cytometry, Microscopy, etc.) labeled_cells->analysis

Caption: Experimental workflow for cell surface labeling.

Signaling Pathway: EGFR Signaling in Cancer and Immunotherapy

Metabolic glycoengineering can be applied to study and manipulate cellular signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer. By labeling cancer cells that overexpress EGFR, it's possible to track their interactions with immune cells or deliver targeted therapies. For instance, this technique can be used to attach immune-stimulating agents to the surface of cancer cells, thereby enhancing their recognition and destruction by the immune system. This approach has significant potential in the development of novel cancer immunotherapies.

G cluster_0 Cell Surface Modification cluster_1 EGFR Signaling Cascade cluster_2 Cellular Response & Therapeutic Intervention metabolic_labeling Metabolic Labeling (Azido Sugar Incorporation) click_chemistry Click Chemistry (DBCO-Payload Conjugation) metabolic_labeling->click_chemistry Bioorthogonal Reaction egfr EGFR click_chemistry->egfr Targeted Payload Delivery cell_recognition Enhanced Recognition click_chemistry->cell_recognition Immune-stimulant Conjugation egf EGF egf->egfr pi3k PI3K egfr->pi3k ras Ras egfr->ras akt Akt pi3k->akt proliferation Proliferation & Survival akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation immune_cell Immune Cell (e.g., T Cell) immune_cell->cell_recognition cell_killing Targeted Cell Killing cell_recognition->cell_killing

Caption: EGFR signaling and therapeutic intervention.

References

Application Notes and Protocols for Boc Deprotection of DBCO-C2-PEG4-NH-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in the fields of bioconjugation and drug development. Its popularity stems from its stability under a wide range of reaction conditions and its efficient removal under acidic conditions. This document provides detailed protocols for the deprotection of DBCO-C2-PEG4-NH-Boc to yield the corresponding primary amine, a critical step for subsequent conjugation reactions via the dibenzocyclooctyne (DBCO) moiety in copper-free click chemistry.

The DBCO group, while essential for strain-promoted alkyne-azide cycloaddition (SPAAC), is known to be sensitive to strong acidic conditions, which can lead to rearrangement and loss of reactivity. Therefore, careful selection and optimization of deprotection conditions are paramount to ensure the integrity of the DBCO moiety while achieving complete removal of the Boc group.

Choosing the Optimal Deprotection Conditions

The primary method for Boc deprotection is acid-catalyzed cleavage. The most common reagents are trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in 1,4-dioxane. The choice between these reagents and their concentration is critical when working with acid-sensitive molecules like this compound.

Key Considerations:

  • DBCO Stability: The DBCO group is susceptible to degradation under strongly acidic conditions. High concentrations of TFA (e.g., >50%) should be avoided. Milder conditions, such as 20% TFA in DCM or 4M HCl in dioxane, are generally recommended.

  • Reaction Monitoring: It is crucial to monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete deprotection of the starting material while minimizing the degradation of the product.

  • Work-up Procedure: The final product will be an amine salt (e.g., TFA or HCl salt). Depending on the subsequent application, the salt can be used directly or neutralized to the free amine.

The following diagram illustrates the decision-making process for selecting an appropriate Boc deprotection method for this compound.

start Start: Boc-DBCO-C2-PEG4-NH-Boc deprotection_choice Select Deprotection Method start->deprotection_choice condition_check Is the subsequent reaction compatible with amine salts? workup_salt Work-up to yield Amine Salt condition_check->workup_salt Yes workup_free_amine Work-up with neutralization to yield Free Amine condition_check->workup_free_amine No tfa_protocol Protocol 1: 20% TFA in DCM deprotection_choice->tfa_protocol Milder, volatile hcl_protocol Protocol 2: 4M HCl in Dioxane deprotection_choice->hcl_protocol Often crystalline salt tfa_protocol->condition_check hcl_protocol->condition_check end End: Deprotected Amine workup_salt->end workup_free_amine->end

Caption: Decision workflow for Boc deprotection of this compound.

Quantitative Data Summary

The following table summarizes the expected outcomes for the deprotection of this compound under different acidic conditions. These values are based on literature for similar compounds and should be used as a guideline. Optimization may be required for specific experimental setups.

Parameter20% TFA in DCM50% TFA in DCM4M HCl in Dioxane
Reaction Time 1 - 2 hours30 - 60 minutes1 - 4 hours
Temperature 0°C to Room Temp.0°C to Room Temp.Room Temperature
Typical Yield >90%>90% (potential for DBCO degradation)>95%
Purity HighModerate to High (risk of byproducts)High
Notes A good starting point for optimization.Faster reaction, but higher risk of DBCO degradation.[1]Often yields a crystalline HCl salt, which can be easier to handle.[2][3][4][5]

Experimental Protocols

Protocol 1: Deprotection using 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a good starting point for the deprotection of this compound, balancing reaction efficiency with the preservation of the acid-sensitive DBCO group.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Cold Diethyl Ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mL of DCM per 100 mg of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the stirred solution to achieve a final concentration of 20% (v/v). For example, to 10 mL of the DCM solution, add 2.5 mL of TFA.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • To the resulting oil, add cold diethyl ether to precipitate the product as the TFA salt.

  • Collect the precipitate by filtration or decantation and wash with additional cold diethyl ether.

  • Dry the product under vacuum to obtain the DBCO-C2-PEG4-Amine as a TFA salt.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This method is an excellent alternative to TFA and often provides the deprotected amine as a crystalline hydrochloride salt, which can simplify purification and handling.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Anhydrous 1,4-Dioxane (if dilution is needed)

  • Cold Diethyl Ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask with a magnetic stir bar.

  • Add the 4M HCl in 1,4-dioxane solution to the flask.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product may precipitate as the hydrochloride salt. If not, concentrate the reaction mixture under reduced pressure.

  • Add cold diethyl ether to the concentrated residue to induce precipitation of the HCl salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield DBCO-C2-PEG4-Amine as the hydrochloride salt.

Visualization of Chemical Reaction and Experimental Workflow

The following diagrams illustrate the chemical reaction of Boc deprotection and a general experimental workflow.

reactant This compound product DBCO-C2-PEG4-NH3+ X- reactant->product Deprotection reagent + Acid (TFA or HCl) byproduct1 + Isobutylene byproduct2 + CO2

Caption: Boc deprotection of this compound.

start Dissolve this compound in Anhydrous Solvent add_acid Add Acidic Reagent (e.g., 20% TFA/DCM or 4M HCl/Dioxane) start->add_acid react Stir at Room Temperature (Monitor by TLC/LC-MS) add_acid->react concentrate Concentrate Under Reduced Pressure react->concentrate precipitate Precipitate Product with Cold Diethyl Ether concentrate->precipitate isolate Isolate and Dry the Amine Salt Product precipitate->isolate

Caption: General experimental workflow for Boc deprotection.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or acid concentration.Extend the reaction time and continue to monitor. If the reaction stalls, a slight increase in acid concentration may be necessary, but proceed with caution to avoid DBCO degradation.
Low Yield Degradation of the DBCO moiety.Use milder conditions (e.g., lower TFA concentration, shorter reaction time, lower temperature). Ensure all reagents and solvents are anhydrous.
Product loss during work-up.Ensure complete precipitation by using a sufficient volume of cold diethyl ether. Minimize transfer losses.
Product is an oil instead of a solid The TFA salt of the product may be oily.Try the HCl/dioxane protocol, which often yields a crystalline solid. Alternatively, triturate the oil with fresh cold diethyl ether multiple times.
Presence of side products in LC-MS/NMR t-Butylation of the DBCO or other nucleophilic sites.This is less common with the recommended mild conditions but can occur. Purification by flash chromatography or preparative HPLC may be necessary.
Rearrangement of the DBCO group.This indicates the acidic conditions were too harsh. Switch to a milder deprotection method or further reduce the acid concentration and reaction temperature.

References

Application Notes and Protocols: DBCO-C2-PEG4-NH-Boc Reaction with Azide-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the conjugation of DBCO-C2-PEG4-NH-Boc to azide-modified oligonucleotides via copper-free click chemistry, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction offers a highly efficient and biocompatible method for labeling and modifying oligonucleotides, which is of significant interest in various fields, including diagnostics, therapeutics, and nanotechnology.[1][2] The subsequent deprotection of the Boc (tert-butyloxycarbonyl) group to yield a primary amine provides a versatile handle for further functionalization.

The SPAAC reaction between a dibenzocyclooctyne (DBCO) group and an azide is driven by the ring strain of the cyclooctyne, allowing the reaction to proceed rapidly at room temperature without the need for a cytotoxic copper(I) catalyst.[2][3] This is a major advantage over the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling applications in sensitive biological systems.[3] The resulting triazole linkage is highly stable. The inclusion of a PEG4 linker enhances the hydrophilicity of the DBCO reagent, which can improve solubility and reduce non-specific interactions during conjugation.

These protocols will guide the user through the entire workflow, from the click chemistry reaction to the final deprotection and purification steps, and include quantitative data and visualizations to facilitate experimental design and execution.

Data Presentation

The following table summarizes key quantitative data for the DBCO-azide click chemistry reaction with oligonucleotides, compiled from various sources.

ParameterValueConditionsSource(s)
Reaction Time 4 - 17 hoursRoom temperature
2 - 12 hoursRoom temperature
Reaction Temperature 4°C - 37°C
Molar Ratio (DBCO:Azide-Oligo) 1.5 - 3 : 1For protein conjugation, adaptable for oligos
2 - 4 : 1For antibody-oligo conjugation
Reaction Efficiency/Yield High to quantitativeOptimized conditions
Second-Order Rate Constant (k2) for SPAAC 62 ± 12 M⁻¹s⁻¹Rho S144azF with Alexa488-DIBO
0.07 - 0.96 M⁻¹s⁻¹General range for cycloalkynes
DBCO Stability Stable to ammonium hydroxide (2h at 65°C or overnight at RT)Oligonucleotide deprotection conditions
Slight degradation with AMA (2h at RT)Oligonucleotide deprotection conditions
Potential rearrangement in strong acid (e.g., 95% TFA)Peptide cleavage conditions

Experimental Protocols

Protocol 1: Copper-Free Click Reaction of this compound with Azide-Modified Oligonucleotide

This protocol details the conjugation of this compound to an azide-modified oligonucleotide.

Materials:

  • Azide-modified oligonucleotide

  • This compound

  • Anhydrous DMSO

  • Nuclease-free water

  • Reaction Buffer: 1X PBS (phosphate-buffered saline), pH 7.4 (ensure it is azide-free)

  • Microcentrifuge tubes

Procedure:

  • Oligonucleotide Preparation:

    • Dissolve the azide-modified oligonucleotide in nuclease-free water to a stock concentration of, for example, 100 µM.

  • DBCO Reagent Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of, for example, 10 mM.

  • Click Reaction Setup:

    • In a microcentrifuge tube, combine the following components:

      • Azide-modified oligonucleotide solution (e.g., 10 µL of 100 µM stock for 1 nmol)

      • Reaction Buffer (e.g., 1X PBS) to bring the aqueous volume to 80% of the final reaction volume.

      • Add the this compound solution. A 2 to 4-fold molar excess of the DBCO reagent over the oligonucleotide is recommended to drive the reaction to completion. For 1 nmol of oligonucleotide, this would be 2-4 µL of a 10 mM stock solution.

    • Adjust the final volume with nuclease-free water to achieve the desired final concentration of reactants. Ensure the final DMSO concentration does not exceed 20% to avoid precipitation of the oligonucleotide.

  • Incubation:

    • Vortex the reaction mixture gently.

    • Incubate the reaction at room temperature (20-25°C) for 4-12 hours. Alternatively, the reaction can be performed at 4°C overnight (12-18 hours).

  • Purification of the Boc-Protected Conjugate:

    • The crude reaction mixture can be purified to remove excess DBCO reagent.

    • Option 1: Desalting Column: Use a desalting column (e.g., Glen Gel-Pak™ or similar) suitable for oligonucleotides to remove small molecules.

    • Option 2: HPLC Purification: For higher purity, reverse-phase high-performance liquid chromatography (RP-HPLC) can be used. The hydrophobic nature of the DBCO group allows for good separation from the unconjugated oligonucleotide.

Protocol 2: Boc Deprotection of the Oligonucleotide Conjugate

This protocol describes the removal of the Boc protecting group to yield a primary amine. Caution: Standard Boc deprotection using strong acids like concentrated TFA can lead to depurination of oligonucleotides. Therefore, milder acidic conditions are recommended. The stability of the DBCO moiety and the triazole linkage under acidic conditions should also be considered, as prolonged exposure to strong acids can cause degradation.

Materials:

  • Purified Boc-protected DBCO-oligonucleotide conjugate

  • Deprotection Solution: 20% Acetic Acid in nuclease-free water

  • Quenching Solution: e.g., Sodium acetate (3 M)

  • Ethanol (100%, cold)

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Deprotection Reaction:

    • Resuspend the purified and dried Boc-protected oligonucleotide conjugate in the deprotection solution (20% acetic acid).

    • Incubate at room temperature for 60 minutes.

  • Quenching and Precipitation:

    • Neutralize the reaction by adding a suitable quenching solution.

    • Precipitate the deprotected oligonucleotide by adding 3 volumes of cold 100% ethanol and 1/10th volume of 3 M sodium acetate.

    • Incubate at -20°C for at least 30 minutes.

  • Purification of the Deprotected Conjugate:

    • Centrifuge the mixture at high speed (e.g., >12,000 x g) for 15-30 minutes to pellet the oligonucleotide.

    • Carefully decant the supernatant.

    • Wash the pellet with cold 70% ethanol and centrifuge again.

    • Air-dry the pellet to remove residual ethanol.

    • Resuspend the purified, deprotected amino-oligonucleotide conjugate in a suitable nuclease-free buffer or water.

  • Analysis:

    • The success of the deprotection can be confirmed by methods such as mass spectrometry (observing the mass shift corresponding to the loss of the Boc group) or by reacting the newly formed primary amine with an amine-reactive fluorescent dye and analyzing by gel electrophoresis or HPLC.

Visualizations

experimental_workflow cluster_click Protocol 1: Copper-Free Click Reaction cluster_deprotection Protocol 2: Boc Deprotection azide_oligo Azide-Modified Oligonucleotide reaction_mix Reaction Mixture (PBS, DMSO) azide_oligo->reaction_mix dbco_reagent This compound dbco_reagent->reaction_mix incubation Incubation (RT, 4-12h) reaction_mix->incubation purification1 Purification (Desalting/HPLC) incubation->purification1 boc_conjugate Boc-Protected Oligonucleotide Conjugate purification1->boc_conjugate deprotection_step Deprotection (RT, 60 min) boc_conjugate->deprotection_step deprotection_reagent Mild Acid (e.g., 20% Acetic Acid) deprotection_reagent->deprotection_step quenching Quenching & Precipitation deprotection_step->quenching purification2 Purification quenching->purification2 final_product Amino-Modified Oligonucleotide Conjugate purification2->final_product

Caption: Experimental workflow for the conjugation and deprotection.

reaction_pathway cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_deprotection_path Boc Deprotection Oligo_N3 Oligonucleotide-N3 Triazole_Boc Oligonucleotide-Triazole-C2-PEG4-NH-Boc Oligo_N3->Triazole_Boc + DBCO_Boc This compound DBCO_Boc->Triazole_Boc Final_Amine Oligonucleotide-Triazole-C2-PEG4-NH2 Triazole_Boc->Final_Amine Acid H+ (Mild Acid) Acid->Final_Amine Catalyzes Byproducts Isobutylene + CO2

Caption: Chemical reaction pathway for SPAAC and Boc deprotection.

logical_relationship start Start: Azide-Oligonucleotide & This compound click_reaction Copper-Free Click Reaction start->click_reaction boc_conjugate Boc-Protected Conjugate click_reaction->boc_conjugate deprotection Mild Acidic Boc Deprotection boc_conjugate->deprotection amine_conjugate Final Amino-Modified Oligonucleotide Conjugate deprotection->amine_conjugate application Downstream Applications (e.g., further labeling, surface immobilization) amine_conjugate->application

Caption: Logical flow from starting materials to final applications.

References

Synthesis of Antibody-Drug Conjugates Using a DBCO-C2-PEG4-NH-Boc Linker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of antibody-drug conjugates (ADCs) utilizing the DBCO-C2-PEG4-NH-Boc linker. This heterobifunctional linker facilitates a precise and efficient conjugation strategy, leveraging the principles of bioorthogonal click chemistry. The protocols and data presented herein are intended to serve as a detailed resource for researchers engaged in the development of next-generation targeted therapeutics.

Introduction to this compound in ADC Synthesis

Antibody-drug conjugates represent a powerful class of biopharmaceuticals designed to selectively deliver potent cytotoxic agents to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. The linker connecting the antibody to the drug payload is a critical component influencing the ADC's stability, pharmacokinetics, and mechanism of action.

The this compound linker is a state-of-the-art reagent for ADC development. Its key features include:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal "click" reaction is highly efficient and proceeds under mild, physiological conditions, preserving the integrity of the antibody.

  • Polyethylene Glycol (PEG4) Spacer: A short, hydrophilic PEG spacer enhances the solubility of the linker and the resulting ADC, which can be particularly beneficial when working with hydrophobic drug payloads. The PEG spacer also reduces steric hindrance during the conjugation reaction.

  • Boc-Protected Amine (NH-Boc): The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine. Following deprotection under acidic conditions, this amine becomes available for stable amide bond formation with a carboxyl group on a cytotoxic drug. This allows for a two-step conjugation process where the drug is first attached to the linker before conjugation to the antibody.

Experimental Protocols

The synthesis of an ADC using the this compound linker is a multi-step process. The general workflow involves:

  • Preparation of the Drug-Linker Conjugate: Activation of the cytotoxic drug and its conjugation to the deprotected DBCO-C2-PEG4-NH2 linker.

  • Antibody Modification: Introduction of azide functionalities onto the antibody.

  • ADC Conjugation: The "click" reaction between the azide-modified antibody and the DBCO-functionalized drug-linker.

  • Purification and Characterization: Isolation and analysis of the final ADC.

Protocol for Drug-Linker Conjugate Synthesis

This protocol describes the conjugation of a cytotoxic drug with a carboxylic acid moiety to the DBCO-C2-PEG4-NH2 linker.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cytotoxic drug with a carboxylic acid group (e.g., a derivative of MMAE or PBD)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • HPLC-grade solvents for purification

Procedure:

  • Boc Deprotection of the Linker:

    • Dissolve this compound in a solution of 20% TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS to confirm the removal of the Boc group.

    • Evaporate the solvent under reduced pressure to obtain the deprotected DBCO-C2-PEG4-NH2 linker.

  • Activation of the Cytotoxic Drug:

    • Dissolve the cytotoxic drug, DCC, and NHS in anhydrous DMF.

    • Stir the reaction at room temperature for 2-4 hours to form the NHS ester of the drug.

  • Conjugation of Drug to Linker:

    • To the activated drug solution, add the deprotected DBCO-C2-PEG4-NH2 linker and a slight excess of DIPEA.

    • Stir the reaction overnight at room temperature.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the DBCO-C2-PEG4-Drug conjugate by preparative HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Protocol for Antibody Azide Modification

This protocol details the introduction of azide groups onto the antibody by reacting surface-exposed lysine residues with an NHS ester of an azide-containing molecule.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azido-PEG4-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting columns

Procedure:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange to remove any amine-containing buffers or stabilizers.

    • Adjust the antibody concentration to 5-10 mg/mL in PBS, pH 7.4.

  • Azide Modification Reaction:

    • Prepare a 10 mM stock solution of Azido-PEG4-NHS ester in anhydrous DMSO.

    • Add a 10- to 20-fold molar excess of the Azido-PEG4-NHS ester stock solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification of Azide-Modified Antibody:

    • Remove the excess azide reagent and byproducts using a desalting column, exchanging the buffer to PBS, pH 7.4.

    • Determine the concentration of the azide-modified antibody using a BCA assay or by measuring absorbance at 280 nm.

Protocol for ADC Conjugation via SPAAC

This protocol describes the final "click" reaction between the azide-modified antibody and the DBCO-linker-drug construct.

Materials:

  • Azide-modified antibody (from Protocol 2.2)

  • DBCO-C2-PEG4-Drug conjugate (from Protocol 2.1)

  • PBS buffer, pH 7.4

Procedure:

  • Conjugation Reaction:

    • Add a 3- to 5-fold molar excess of the DBCO-C2-PEG4-Drug conjugate to the azide-modified antibody solution.

    • Incubate the reaction overnight at 4°C or for 4-6 hours at room temperature with gentle mixing.

  • Purification of the ADC:

    • The resulting ADC is now ready for purification.

Protocol for ADC Purification and Characterization

The crude ADC mixture will contain the desired ADC with varying drug-to-antibody ratios (DAR), as well as unconjugated antibody and excess drug-linker. Purification is essential to obtain a homogenous product.

Purification Methods:

  • Size-Exclusion Chromatography (SEC): SEC is effective for removing excess, unreacted drug-linker molecules from the ADC.

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species with different DARs. The addition of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody, allowing for separation on an HIC column. A decreasing salt gradient is typically used for elution.

Characterization - Drug-to-Antibody Ratio (DAR) Determination:

The average DAR can be determined using UV-Vis spectroscopy.

  • Measure the absorbance of the purified ADC solution at 280 nm (A280) and at the maximum absorbance wavelength of the DBCO group (~310 nm, A310).

  • Calculate the concentration of the antibody and the drug-linker using their respective molar extinction coefficients (ε) and the Beer-Lambert law. A correction factor for the linker's absorbance at 280 nm should be applied for an accurate antibody concentration measurement.

  • The DAR is calculated as the molar concentration of the drug-linker divided by the molar concentration of the antibody.

Formula for DAR Calculation:

DAR = [Concentration of Drug-Linker] / [Concentration of Antibody]

Quantitative Data Presentation

The following tables provide representative data for the synthesis and characterization of an ADC prepared using a DBCO-PEG linker. These values should be considered as illustrative, and optimal conditions may vary depending on the specific antibody and drug used.

Table 1: Summary of ADC Synthesis Parameters

ParameterValue
Molar ratio of Azido-PEG4-NHS to Antibody20:1
Molar ratio of DBCO-Linker-Drug to Antibody5:1
Conjugation Reaction Time12 hours
Conjugation Reaction Temperature4°C
Purification MethodHIC

Table 2: Characterization of Purified ADC

ParameterResult
Average Drug-to-Antibody Ratio (DAR) by UV-Vis3.8
Average DAR by HIC4.0
Purity by SEC-HPLC>95%
Monomer Content by SEC-HPLC>98%
Endotoxin Level< 0.1 EU/mg

Visualization of Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) are provided below to visualize the experimental workflow and the general mechanism of action of the synthesized ADC.

ADC_Synthesis_Workflow cluster_0 Part 1: Drug-Linker Synthesis cluster_1 Part 2: Antibody Modification & Conjugation cluster_2 Part 3: Purification & Characterization Boc_Linker This compound Deprotection Boc Deprotection (TFA/DCM) Boc_Linker->Deprotection Deprotected_Linker DBCO-C2-PEG4-NH2 Deprotection->Deprotected_Linker Conjugation1 Amide Coupling Deprotected_Linker->Conjugation1 Drug Cytotoxic Drug (with COOH) Activation Drug Activation (DCC/NHS) Drug->Activation Activated_Drug Activated Drug-NHS Activation->Activated_Drug Activated_Drug->Conjugation1 Drug_Linker DBCO-C2-PEG4-Drug Conjugation1->Drug_Linker Conjugation2 SPAAC Click Reaction Drug_Linker->Conjugation2 Antibody Monoclonal Antibody Modification Lysine Modification Antibody->Modification Azide_NHS Azido-PEG4-NHS Azide_NHS->Modification Azide_Ab Azide-Modified Antibody Modification->Azide_Ab Azide_Ab->Conjugation2 Crude_ADC Crude ADC Conjugation2->Crude_ADC Purification Purification (HIC/SEC) Crude_ADC->Purification Pure_ADC Purified ADC Purification->Pure_ADC Characterization Characterization (DAR, Purity) Pure_ADC->Characterization Final_Product Final ADC Product Characterization->Final_Product

Caption: Experimental workflow for the synthesis of an ADC using a this compound linker.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding Tumor_Cell Tumor Cell Antigen Tumor-Specific Antigen Binding->Antigen Internalization Internalization (Endocytosis) Binding->Internalization 1 Endosome Endosome Internalization->Endosome 2 Lysosome Lysosome Endosome->Lysosome 3 Drug_Release Linker Cleavage & Drug Release Lysosome->Drug_Release 4 Released_Drug Released Cytotoxic Drug Drug_Release->Released_Drug 5 Cell_Death Apoptosis / Cell Death Released_Drug->Cell_Death 6

Caption: General mechanism of action for an antibody-drug conjugate.

Conclusion

The use of the this compound linker provides a robust and versatile method for the synthesis of well-defined antibody-drug conjugates. The protocols outlined in this document, in conjunction with the provided data and diagrams, offer a comprehensive guide for researchers in the field of targeted therapeutics. Careful optimization of reaction conditions and thorough purification and characterization are paramount for the production of ADCs with the desired efficacy and safety profiles.

In Vivo Bioconjugation Techniques Using DBCO-C2-PEG4-NH-Boc: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo application of DBCO-C2-PEG4-NH-Boc, a key reagent in copper-free click chemistry. The unique properties of this linker enable the stable and specific conjugation of biomolecules in living organisms, a critical tool in drug development, diagnostics, and fundamental biological research.

Introduction to this compound

This compound is a heterobifunctional linker that incorporates a dibenzocyclooctyne (DBCO) group, a short C2 spacer, a hydrophilic polyethylene glycol (PEG4) chain, and a Boc-protected amine. This structure is optimized for bioorthogonal chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). The DBCO moiety reacts selectively and efficiently with azide-functionalized molecules without the need for a cytotoxic copper catalyst, making it ideal for in vivo applications. The PEG4 spacer enhances solubility and reduces steric hindrance, while the Boc-protected amine allows for subsequent conjugation to other molecules after deprotection.

The primary advantages of using this compound for in vivo bioconjugation include:

  • Biocompatibility: The copper-free nature of the SPAAC reaction avoids the toxicity associated with traditional click chemistry, making it suitable for use in living cells and organisms.

  • High Specificity: The DBCO group reacts exclusively with azides, ensuring that the conjugation is highly specific and bioorthogonal, with minimal off-target reactions.

  • Stability: The resulting triazole linkage is highly stable under physiological conditions.

  • Versatility: This linker is a valuable tool for a range of in vivo applications, including antibody-drug conjugate (ADC) development, in vivo imaging, and cell tracking.

Key In Vivo Applications

Antibody-Drug Conjugates (ADCs)

This compound serves as a crucial component in the construction of next-generation ADCs. The linker can be used to attach a cytotoxic payload to an antibody that has been engineered to contain an azide group. The hydrophilic PEG4 spacer can improve the pharmacokinetic profile of the ADC by reducing aggregation and increasing solubility.

In Vivo Imaging and Cell Tracking

By conjugating a fluorescent dye or an imaging agent to this compound, researchers can track the biodistribution and pharmacokinetics of molecules in real-time. A common strategy involves metabolically labeling the surface of cells with azido sugars (e.g., N-azidoacetylmannosamine, Ac4ManNAz). These azide-modified cells can then be detected in vivo by administering a DBCO-conjugated imaging probe.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the use of DBCO-PEG linkers in in vivo bioconjugation. It is important to note that specific values can vary depending on the specific biomolecules, reaction conditions, and animal models used.

ParameterTypical Value RangeNotes
In Vivo Reaction Kinetics (SPAAC) Second-order rate constant: 0.1 - 1.0 M⁻¹s⁻¹The reaction rate is influenced by the accessibility of the azide and DBCO groups.
In Vivo Stability of Triazole Linkage HighThe triazole bond is generally stable to hydrolysis and enzymatic degradation in vivo.
Drug-to-Antibody Ratio (DAR) for ADCs 2 - 4The optimal DAR is a balance between efficacy and potential toxicity. Higher DARs can sometimes lead to faster clearance.

Table 1: General Quantitative Parameters for In Vivo Bioconjugation with DBCO-PEG Linkers.

PropertyObservationImplication for In Vivo Performance
Hydrophobicity of DBCO The DBCO group is hydrophobic.This can influence the biodistribution of the conjugate, potentially leading to increased accumulation in organs of the reticuloendothelial system (RES) like the liver and spleen.
PEG Spacer Length The PEG4 spacer increases hydrophilicity.Helps to mitigate the hydrophobicity of the DBCO group, improving solubility and potentially extending circulation half-life.
In Vivo Clearance Can be influenced by the overall size and properties of the final conjugate.PEGylation generally helps to reduce renal clearance and prolong circulation time.

Table 2: Physicochemical Properties and Their In Vivo Implications.

Experimental Protocols

Protocol 1: In Vivo Cell Tracking via Metabolic Labeling and Click Chemistry

This protocol describes the labeling of cells with an azide-containing sugar and their subsequent detection in vivo using a DBCO-conjugated fluorophore.

Materials:

  • N-azidoacetylmannosamine (Ac4ManNAz)

  • Cell line of interest

  • Appropriate cell culture medium and reagents

  • DBCO-C2-PEG4-Fluorophore conjugate (e.g., DBCO-Cy5)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Animal model (e.g., mouse)

  • In vivo imaging system

Procedure:

  • Metabolic Labeling of Cells:

    • Culture the cells of interest in their standard growth medium.

    • Supplement the medium with Ac4ManNAz at a final concentration of 25-50 µM.

    • Incubate the cells for 2-3 days to allow for the metabolic incorporation of azido sugars into the cell surface glycans.

  • Cell Preparation and Injection:

    • Harvest the azide-labeled cells using standard cell culture techniques.

    • Wash the cells three times with sterile PBS to remove any unincorporated Ac4ManNAz.

    • Resuspend the cells in sterile PBS at the desired concentration for injection.

    • Administer the cells to the animal model via the desired route (e.g., intravenous, intraperitoneal, or direct tissue injection).

  • In Vivo Click Reaction and Imaging:

    • Allow sufficient time for the injected cells to home to their target tissue (this will be cell-type and model-dependent).

    • Prepare a solution of the DBCO-fluorophore conjugate in sterile PBS. A typical dose is 5-10 mg/kg body weight.

    • Administer the DBCO-fluorophore conjugate to the animal, typically via intravenous injection.

    • Wait for a period of 1-4 hours to allow for the click reaction to occur and for unbound probe to be cleared from circulation.

    • Image the animal using an appropriate in vivo imaging system to detect the fluorescent signal from the labeled cells.

Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC) for In Vivo Studies

This protocol outlines the steps for conjugating a drug to an azide-modified antibody using this compound.

Materials:

  • Azide-modified monoclonal antibody (mAb-N3)

  • This compound

  • Cytotoxic drug with a reactive group for conjugation to the amine (e.g., an NHS ester)

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffers (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography (SEC) system for purification

  • Spectrophotometer for concentration and DAR determination

Procedure:

  • Deprotection of this compound:

    • Dissolve this compound in a minimal amount of dichloromethane (DCM).

    • Add an excess of TFA and stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent and TFA under vacuum to yield the deprotected DBCO-C2-PEG4-NH2.

  • Activation of the Cytotoxic Drug:

    • If the drug does not already have a reactive group, it may need to be activated (e.g., conversion of a carboxylic acid to an NHS ester).

  • Conjugation of Drug to the Linker:

    • Dissolve the deprotected linker and the activated drug in anhydrous DMF or DMSO.

    • Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to facilitate the reaction.

    • Allow the reaction to proceed at room temperature for 4-12 hours.

    • Monitor the reaction by HPLC or LC-MS.

    • Purify the DBCO-linker-drug conjugate by preparative HPLC.

  • Conjugation to the Azide-Modified Antibody:

    • Prepare the azide-modified antibody in a suitable reaction buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.

    • Add a 5-10 fold molar excess of the DBCO-linker-drug conjugate (dissolved in a minimal amount of DMSO) to the antibody solution.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.

  • Purification and Characterization of the ADC:

    • Purify the ADC from unreacted linker-drug and other small molecules using SEC.

    • Determine the protein concentration of the purified ADC using a spectrophotometer at 280 nm.

    • Calculate the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy (if the drug has a distinct absorbance) or hydrophobic interaction chromatography (HIC).

Visualizations

G Bioorthogonal In Vivo Bioconjugation Workflow cluster_0 Step 1: Introduction of Bioorthogonal Handle cluster_1 Step 2: Administration of DBCO-Conjugate cluster_2 Step 3: In Vivo Click Reaction and Effect MetabolicLabeling Metabolic Labeling (e.g., Ac4ManNAz) Administration Systemic Administration (e.g., IV Injection) MetabolicLabeling->Administration SiteSpecificModification Site-Specific Antibody Modification (e.g., with Azide) SiteSpecificModification->Administration DBCO_Probe This compound Conjugated to Probe (e.g., Fluorophore, Drug) ClickReaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Administration->ClickReaction Targeting Specific Labeling of Azide- Modified Biomolecule ClickReaction->Targeting Effect Desired Biological Outcome (e.g., Imaging Signal, Cell Killing) Targeting->Effect

Caption: Workflow for in vivo bioconjugation using this compound.

G Logical Relationship in ADC Construction cluster_0 Components Antibody Monoclonal Antibody (Targeting Moiety) ADC Antibody-Drug Conjugate (Targeted Therapeutic) Antibody->ADC Linker This compound (Linker) Linker->ADC Drug Cytotoxic Payload (Therapeutic Agent) Drug->ADC

Caption: Components of an Antibody-Drug Conjugate utilizing this compound.

Application Notes and Protocols for Fluorescent Labeling of Proteins with DBCO-Functionalized Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient fluorescent labeling of proteins is a cornerstone of modern biological research and drug development. It enables the visualization, tracking, and quantification of proteins in complex biological systems. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry," has emerged as a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility. This bioorthogonal reaction occurs between a dibenzocyclooctyne (DBCO) group and an azide group without the need for a cytotoxic copper catalyst, making it ideal for use in living systems.[1][2]

This document provides detailed application notes and protocols for the fluorescent labeling of proteins using DBCO-functionalized reagents. The primary method described involves a two-step process: first, the protein is functionalized with a DBCO group using an amine-reactive DBCO-linker, such as DBCO-C2-PEG4-NHS ester. Subsequently, an azide-containing fluorescent dye is attached to the DBCO-modified protein via the SPAAC reaction. This approach allows for precise control over the degree of labeling and leverages the stability of the resulting triazole linkage.

Principle of the Method

The fluorescent labeling strategy is based on two sequential chemical reactions:

  • Amine Labeling: An N-hydroxysuccinimide (NHS) ester of a DBCO-PEG linker reacts with primary amines (the N-terminus and the side chain of lysine residues) on the surface of the protein to form a stable amide bond. The polyethylene glycol (PEG) spacer enhances the solubility of the linker and reduces steric hindrance.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The DBCO-functionalized protein is then reacted with a fluorescent dye that has been modified to contain an azide group. The strained triple bond of the DBCO group readily and specifically clicks with the azide, forming a stable triazole linkage and yielding the final fluorescently labeled protein.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with this protein labeling workflow.

Table 1: Molar Excess of DBCO-NHS Ester vs. Degree of Labeling (DoL)

Molar Excess of DBCO-NHS Ester to ProteinExpected Average Degree of Labeling (DoL)*Notes
5-10x1 - 3Optimal range for achieving a good balance between labeling efficiency and protein integrity. Higher ratios may lead to precipitation.[3]
10-20x3 - 6May be suitable for proteins with a high number of accessible lysines or when a higher DoL is desired. Risk of protein aggregation and loss of function increases.
>20xVariableNot generally recommended due to a high risk of protein precipitation and compromised biological activity.[3]

*Actual DoL is protein-dependent and should be determined empirically.

Table 2: Comparison of Purification Methods for Labeled Proteins

MethodPrincipleTypical Protein RecoverySpeedScalabilityKey AdvantagesKey Disadvantages
Spin Desalting Columns Size Exclusion Chromatography>85%[4]Fast (<15 min)Small to medium scale (<5 mL)Rapid, easy to use, minimal sample dilution.Limited to smaller sample volumes.
Size Exclusion Chromatography (SEC) Size Exclusion Chromatography>90%Moderate (30-60 min)Highly scalableHigh resolution, can separate aggregates from monomeric protein.Can result in sample dilution.
Dialysis Diffusion across a semi-permeable membrane>95%Slow (hours to overnight)Highly scalableGentle, high recovery, suitable for large volumes.Time-consuming, requires large volumes of buffer.

Table 3: Stability of DBCO-Labeled Fluorescent Proteins

ComponentStabilityNotes
DBCO-Protein Linkage (Amide Bond) HighThe amide bond formed between the NHS ester and the protein's primary amines is generally stable under physiological conditions.
DBCO-Fluorophore Linkage (Triazole Ring) Very HighThe triazole ring formed during the SPAAC reaction is highly stable and resistant to enzymatic cleavage.
DBCO Moiety ModerateThe DBCO group is thermally stable but can be susceptible to degradation in the presence of thiols or under certain intracellular conditions over extended periods.
Fluorophore VariablePhotostability is dependent on the specific fluorescent dye used. Protect from light to minimize photobleaching.

Experimental Protocols

Protocol 1: DBCO-Labeling of Proteins

This protocol describes the labeling of a protein with DBCO groups using DBCO-C2-PEG4-NHS Ester.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS pH 7.4)

  • DBCO-C2-PEG4-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification tools (e.g., spin desalting columns)

Procedure:

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 2-5 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer.

  • DBCO-C2-PEG4-NHS Ester Stock Solution Preparation:

    • Immediately before use, dissolve the DBCO-C2-PEG4-NHS Ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add a 5 to 15-fold molar excess of the DBCO-C2-PEG4-NHS Ester solution to the protein solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring or overnight at 4°C.

  • Purification of DBCO-Labeled Protein:

    • Remove the unreacted DBCO-C2-PEG4-NHS Ester using a spin desalting column equilibrated with PBS, pH 7.4. Follow the manufacturer's instructions for the desalting column.

Protocol 2: Fluorescent Labeling via Click Chemistry

This protocol describes the reaction of the DBCO-labeled protein with an azide-functionalized fluorescent dye.

Materials:

  • DBCO-labeled protein (from Protocol 1)

  • Azide-functionalized fluorescent dye (e.g., Azide-PEG4-Fluorophore)

  • PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • Add the azide-functionalized fluorescent dye to the DBCO-labeled protein solution at a 1.5 to 10-fold molar excess.

    • The final protein concentration should ideally be around 1 mg/mL.

  • Click Reaction:

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of Fluorescently Labeled Protein:

    • Remove the excess unreacted azide-fluorophore using a spin desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol 3: Characterization of Labeled Protein

Determination of Degree of Labeling (DoL):

The DoL can be estimated using UV-Vis spectrophotometry by measuring the absorbance of the protein and the fluorescent dye.

  • Measure the absorbance of the final labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength of the fluorophore (Amax).

  • Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm.

    • Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

      • CF is the correction factor for the dye's absorbance at 280 nm (A280 / Amax for the free dye).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the dye.

    • Dye Concentration (M) = Amax / ε_dye

      • ε_dye is the molar extinction coefficient of the dye at its Amax.

  • Calculate the Degree of Labeling.

    • DoL = Dye Concentration / Protein Concentration

Visualizations

Experimental Workflow

G cluster_0 Step 1: DBCO Functionalization cluster_1 Step 2: Fluorescent Labeling (SPAAC) Protein Protein in Amine-Free Buffer Reaction1 Incubate RT, 1-2h Protein->Reaction1 DBCO_NHS DBCO-C2-PEG4-NH-Boc (Deprotected & NHS-activated) DBCO_NHS->Reaction1 DBCO_Protein DBCO-Labeled Protein Reaction1->DBCO_Protein Purification1 Spin Desalting Column DBCO_Protein->Purification1 Unreacted_DBCO Excess DBCO-Linker Purification1->Unreacted_DBCO Remove Purified_DBCO_Protein Purified DBCO-Protein Reaction2 Incubate RT, 1-2h (Click Reaction) Purified_DBCO_Protein->Reaction2 Azide_Dye Azide-Fluorophore Azide_Dye->Reaction2 Labeled_Protein Fluorescently Labeled Protein Reaction2->Labeled_Protein Purification2 Spin Desalting Column Labeled_Protein->Purification2 Unreacted_Dye Excess Azide-Dye Purification2->Unreacted_Dye Remove Final_Product Characterized Labeled Protein Purification2->Final_Product

Caption: Workflow for two-step fluorescent protein labeling.

Application Example: EGFR Signaling Pathway

Fluorescently labeled antibodies targeting the Epidermal Growth Factor Receptor (EGFR) can be used to visualize receptor trafficking and downstream signaling events.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand (or Fluorescent Antibody) EGFR EGFR EGF->EGFR Binds & Dimerizes Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Recruits Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription ERK->Transcription Translocates & Regulates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates Akt Akt PIP3->Akt Recruits & Activates Akt->Transcription Regulates

Caption: Simplified EGFR signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Protein Aggregation During DBCO Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with protein aggregation during DBCO (Dibenzocyclooctyne) conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during DBCO conjugation?

Protein aggregation during DBCO conjugation can be triggered by several factors:

  • Increased Hydrophobicity: The DBCO moiety itself is hydrophobic. Its attachment to the protein surface can increase the overall hydrophobicity, leading to self-association and aggregation.[1]

  • Over-labeling: The addition of an excessive number of DBCO molecules can alter the protein's surface charge and isoelectric point (pI), reducing its solubility and promoting aggregation.[1]

  • Suboptimal Buffer Conditions: An inappropriate pH, low ionic strength, or the absence of stabilizing additives in the reaction buffer can compromise protein stability and lead to aggregation.[1] Proteins are generally least soluble at their isoelectric point (pI), so it is recommended to work at a pH at least one unit away from the pI.[2]

  • High Protein Concentration: Working with highly concentrated protein solutions can increase the likelihood of intermolecular interactions and aggregation.[3]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they may also negatively impact the stability of sensitive biomolecules, leading to denaturation and aggregation.

  • Presence of Reducing Agents: Buffers containing sulfhydryl-containing components like DTT or β-mercaptoethanol should be avoided as they can reduce the azide group required for the click reaction.

Q2: My protein precipitated immediately after adding the DBCO-NHS ester. What happened and how can I fix it?

Immediate precipitation upon addition of a DMSO or DMF stock of DBCO-NHS ester is often due to localized high concentrations of the organic solvent and the reagent itself, which can have limited aqueous solubility.

Troubleshooting Steps:

  • Reagent Addition: Add the DBCO-NHS ester stock solution dropwise to the protein solution while gently vortexing. This ensures rapid and even distribution, preventing localized high concentrations.

  • Organic Solvent Concentration: Ensure the final concentration of the organic co-solvent (DMSO or DMF) in the reaction mixture is kept low, ideally below 20%, to avoid protein precipitation.

  • Protein Concentration: Working with a lower protein concentration (e.g., 1-5 mg/mL) can sometimes mitigate this issue.

Q3: How can I detect and quantify protein aggregation in my sample?

Several methods can be used to detect and quantify protein aggregation:

  • Visual Inspection: The simplest method is to look for turbidity, cloudiness, or visible precipitates in your sample.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering due to the presence of aggregates.

  • Dynamic Light Scattering (DLS): DLS is a highly sensitive technique that measures the size distribution of particles in a solution, allowing for the detection of even small quantities of aggregates.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high molecular weight peaks or a shift in the main peak's elution profile can indicate aggregate formation.

  • SDS-PAGE (non-reducing): Under non-reducing conditions, covalently linked aggregates will appear as higher molecular weight bands.

Troubleshooting Guide: Strategies to Prevent Aggregation

Proactive measures can significantly reduce the risk of protein aggregation during DBCO conjugation.

Buffer Optimization

The composition of your reaction buffer is critical for maintaining protein stability.

  • pH: Maintain a buffer pH that is at least one pH unit away from your protein's isoelectric point (pI).

  • Ionic Strength: Optimizing the salt concentration (e.g., 150-500 mM NaCl) can help to minimize charge-based aggregation.

  • Additives: The inclusion of stabilizing additives can be highly effective.

Additive ClassExamplesRecommended ConcentrationMechanism of Action
Amino Acids L-Arginine, L-Glutamate50 mM - 2 MSuppress aggregation by binding to charged and hydrophobic patches on the protein surface.
Sugars/Polyols Glycerol, Sucrose, Sorbitol10-50% (v/v) for Glycerol, 5-20% (w/v) for SorbitolStabilize protein structure through preferential hydration and increase viscosity, which reduces molecular collisions.
Non-denaturing Detergents Tween 20, CHAPS0.05-1% (v/v)Solubilize aggregates by interacting with hydrophobic patches.
Reaction Parameter Optimization

Fine-tuning the reaction conditions is crucial for successful conjugation without aggregation.

ParameterRecommendationRationale
Molar Excess of DBCO-NHS Ester 10 to 40-fold molar excess for protein concentrations of 0.5–5 mg/mL. A 20 to 50-fold molar excess may be needed for concentrations < 5 mg/mL. For antibody conjugations, a 20-30 fold molar excess is often recommended.A sufficient excess ensures efficient labeling, but an excessive amount can lead to over-labeling and aggregation. Empirical optimization is often necessary.
Protein Concentration 1-10 mg/mL for antibodies.Higher concentrations can promote aggregation. If high final concentrations are required, consider adding stabilizing agents.
Reaction Temperature Room temperature (20-25°C) is often sufficient. For sensitive proteins, the reaction can be performed at 4°C.Lower temperatures can enhance the stability of sensitive proteins, though reaction times may need to be extended.
Incubation Time 1-2 hours at room temperature or overnight at 4°C. Typical reaction times are between 4 to 12 hours at room temperature.Longer incubation times can improve yield, especially at lower temperatures.

Experimental Protocols

General Protocol for DBCO Labeling of Proteins

This protocol provides a general workflow. Optimization for your specific protein and application is recommended.

  • Protein Preparation:

    • Ensure your protein is in an amine-free buffer (e.g., PBS) at a pH of 7.2-7.5.

    • If necessary, perform a buffer exchange using a desalting column or dialysis to remove any interfering substances.

    • The protein concentration should ideally be between 1-10 mg/mL.

  • DBCO-NHS Ester Preparation:

    • Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Slowly add the desired molar excess of the DBCO-NHS ester stock solution to the protein sample with gentle mixing.

    • Ensure the final concentration of DMSO or DMF is below 20%.

    • Incubate the reaction at room temperature for 60-120 minutes or overnight at 4°C for sensitive proteins.

  • Quenching (Optional):

    • To quench the reaction, add a quenching solution such as 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purification:

    • Remove unreacted DBCO-NHS ester using a spin desalting column, dialysis, or size exclusion chromatography.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for DBCO).

    • Store the purified DBCO-labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage. The addition of a cryoprotectant like glycerol is recommended for frozen storage.

Visualizing the Process

Experimental Workflow for DBCO Conjugation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Protein_Prep Protein Preparation (Buffer Exchange, Concentration Adjustment) Labeling DBCO Labeling Reaction Protein_Prep->Labeling DBCO_Prep DBCO-NHS Ester Stock Solution Preparation DBCO_Prep->Labeling Quenching Quenching (Optional) Labeling->Quenching Purification Purification (Removal of excess DBCO) Quenching->Purification Click_Reaction Copper-Free Click Reaction with Azide-Molecule Purification->Click_Reaction Final_Purification Final Conjugate Purification Click_Reaction->Final_Purification Analysis Analysis & Storage Final_Purification->Analysis

Caption: General experimental workflow for DBCO conjugation of proteins.

Troubleshooting Decision Tree for Protein Aggregation

troubleshooting_tree Start Protein Aggregation Observed? Check_Reagent How was the DBCO reagent added? Start->Check_Reagent Yes No_Aggregation No Aggregation Start->No_Aggregation No Check_Buffer Review Buffer Composition (pH, Ionic Strength) Check_Reagent->Check_Buffer Slowly, with mixing Optimize_Addition Optimize Reagent Addition: - Add dropwise with mixing - Reduce organic solvent % Check_Reagent->Optimize_Addition All at once Check_Params Evaluate Reaction Parameters (Molar Ratio, Temperature) Check_Buffer->Check_Params Optimal Optimize_Buffer Optimize Buffer: - Adjust pH away from pI - Screen salt concentrations - Add stabilizers (Arg, Gly, etc.) Check_Buffer->Optimize_Buffer Suboptimal Optimize_Params Optimize Parameters: - Titrate DBCO molar excess - Lower reaction temperature - Reduce protein concentration Check_Params->Optimize_Params Potentially high

Caption: Decision tree for troubleshooting protein aggregation.

References

Optimizing molar ratio of DBCO-C2-PEG4-NH-Boc to azide for high efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for optimizing the molar ratio of DBCO-C2-PEG4-NH-Boc to azide for high-efficiency copper-free click chemistry reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of this compound to an azide-functionalized molecule?

A1: For optimal results, it is generally recommended to use a molar excess of one of the reactants. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-conjugated molecule for every 1 mole equivalent of the azide-containing molecule.[1][2] However, if the azide-activated molecule is precious or in limited supply, this ratio can be inverted. For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents of one of the components can be used to enhance conjugation efficiency, with 7.5 equivalents being a recommended starting point.[1][3]

Q2: What is the optimal reaction temperature and duration for the DBCO-azide reaction?

A2: DBCO-azide reactions are efficient across a range of temperatures, from 4°C to 37°C.[1] Higher temperatures generally lead to faster reaction rates. Typical reaction times are between 4 to 12 hours at room temperature (20-25°C). For sensitive biomolecules or to improve stability, the reaction can be performed overnight at 4°C. In some instances, incubation for up to 48 hours may be necessary to maximize the yield.

Q3: Which solvents are compatible with DBCO click chemistry?

A3: DBCO click chemistry is compatible with a variety of solvents, including aqueous buffers like PBS and organic solvents such as DMSO and DMF. For biomolecule conjugations, aqueous buffers are preferred. If the DBCO reagent has poor aqueous solubility, it can be first dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture. It is important to keep the final concentration of the organic solvent low (typically under 20%) to avoid the precipitation of proteins.

Q4: Can I use buffers containing sodium azide?

A4: No, it is critical to avoid buffers containing sodium azide, as the azide in the buffer will compete with your azide-functionalized molecule for reaction with the DBCO reagent, thereby reducing the efficiency of your conjugation.

Q5: How can I monitor the progress of the DBCO-azide reaction?

A5: The progress of the reaction can be monitored by UV-Vis spectroscopy. The DBCO group has a characteristic absorbance at approximately 309-310 nm, which will decrease as the reaction proceeds.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Conjugation One or both of the molecules are not labeled with DBCO or azide.Confirm that both molecules have been successfully functionalized. Repeat the activation process if necessary.
Suboptimal reaction conditions.Optimize the molar ratio by testing a range of excesses (e.g., 1.5x, 3x, 5x, 10x). Increase the reaction temperature to 37°C to accelerate the rate. Extend the incubation time.
Reagent degradation.DBCO reagents can be sensitive to moisture and oxidation. Ensure proper storage and handling. Use freshly prepared solutions.
Presence of competing azides.Ensure that all buffers are free of sodium azide.
Precipitation in Reaction Low solubility of reactants.If using a DBCO reagent with poor aqueous solubility, dissolve it in a minimal amount of a water-miscible organic solvent like DMSO before adding it to the aqueous reaction mixture. Keep the final organic solvent concentration below 20%.
Protein denaturation.Avoid high concentrations of organic solvents. If precipitation occurs, try reducing the percentage of the organic co-solvent.

Quantitative Data Summary

The following table summarizes the recommended molar excess for DBCO-azide reactions based on different applications.

Application Recommended Molar Excess (DBCO:Azide or Azide:DBCO)
General Protein Conjugation1.5 - 3 fold excess of one component
Antibody-Oligonucleotide Conjugation2 - 4 fold molar excess of azide-modified oligonucleotide
Antibody-Small Molecule Conjugation1.5 - 10 fold excess of one component (7.5x recommended starting point)
Limiting or Precious Azide MoleculeInvert the ratio and use an excess of the DBCO reagent.

Experimental Protocol: Optimizing Molar Ratio of DBCO to Azide

This protocol provides a general framework for optimizing the molar ratio of a DBCO-functionalized molecule to an azide-functionalized molecule.

1. Materials:

  • DBCO-functionalized molecule (e.g., this compound, with the Boc group removed if the amine is to be used for conjugation)

  • Azide-functionalized molecule

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (azide-free)

  • Organic Solvent (if needed): Anhydrous DMSO or DMF

  • Quenching Reagent (optional): 100 mM Glycine or Tris solution

  • Analytical instrument for monitoring the reaction (e.g., UV-Vis spectrophotometer, HPLC, SDS-PAGE)

2. Procedure:

  • Preparation of Reactants:

    • Dissolve the DBCO-functionalized molecule in the reaction buffer. If solubility is an issue, first dissolve it in a minimal amount of DMSO and then add it to the buffer, ensuring the final DMSO concentration is below 20%.

    • Dissolve the azide-functionalized molecule in the reaction buffer.

  • Reaction Setup:

    • Set up a series of reactions with varying molar ratios of the DBCO reagent to the azide. For example, prepare reactions with 1:1, 1.5:1, 3:1, 5:1, and 10:1 molar ratios of DBCO to azide.

    • Keep the concentration of the limiting reactant constant across all reactions.

  • Incubation:

    • Incubate the reactions at room temperature (20-25°C) for 4-12 hours or at 4°C overnight. Gentle mixing is recommended.

  • Reaction Monitoring and Analysis:

    • At different time points (e.g., 2, 4, 8, 12, and 24 hours), take aliquots from each reaction.

    • Analyze the aliquots to determine the extent of conjugation. This can be done by monitoring the decrease in DBCO absorbance at ~310 nm, or by using techniques like HPLC or SDS-PAGE to quantify the product formation.

  • Quenching (Optional):

    • If desired, the reaction can be quenched by adding a small amount of a primary amine-containing solution like glycine or Tris to react with any unreacted NHS esters if a DBCO-NHS ester was used for labeling.

  • Purification:

    • Once the optimal reaction time is determined, purify the conjugated product from excess reactants using appropriate methods such as size-exclusion chromatography, dialysis, or HPLC.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_incubation 3. Incubation cluster_analysis 4. Analysis cluster_optimization 5. Optimization prep_dbco Prepare DBCO Solution setup_ratios Set up Reactions with Varying Molar Ratios (e.g., 1:1, 3:1, 5:1) prep_dbco->setup_ratios prep_azide Prepare Azide Solution prep_azide->setup_ratios incubate Incubate at RT (4-12h) or 4°C (overnight) setup_ratios->incubate analyze Monitor Reaction Progress (UV-Vis, HPLC, SDS-PAGE) incubate->analyze optimize Determine Optimal Molar Ratio and Time analyze->optimize

Caption: Experimental workflow for optimizing the molar ratio of DBCO to azide.

troubleshooting_workflow start Low Conjugation Yield check_reagents Are reagents properly labeled and stored? start->check_reagents check_conditions Are reaction conditions (ratio, temp, time) optimal? check_reagents->check_conditions Yes relabel Re-label or use fresh reagents check_reagents->relabel No check_buffer Is the buffer azide-free? check_conditions->check_buffer Yes optimize_conditions Optimize molar ratio, temperature, or time check_conditions->optimize_conditions No change_buffer Use azide-free buffer (e.g., PBS) check_buffer->change_buffer No success High Yield check_buffer->success Yes relabel->check_conditions optimize_conditions->check_buffer change_buffer->success

Caption: Troubleshooting decision tree for low DBCO-azide conjugation yield.

References

Impact of reaction buffer pH on DBCO-azide conjugation speed

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of reaction buffer pH on the speed and efficiency of DBCO-azide conjugation, a cornerstone of copper-free click chemistry.

Troubleshooting Guide

Issue 1: Low or No Conjugation Product

Possible Cause: Suboptimal reaction buffer pH. The rate of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction is pH-dependent.

Solution:

  • Verify Buffer pH: Ensure your reaction buffer is within the optimal pH range. While DBCO-azide reactions can proceed over a range of pH 5-9, higher pH values generally lead to faster reaction rates.[1][2][3] For many applications, a pH of 7.0-8.0 is a good starting point.[4][5]

  • Consider Buffer Type: The type of buffer can also influence the reaction speed. Studies have shown that HEPES buffer at pH 7 may result in higher reaction rates compared to PBS at the same pH. Conversely, MES and Tris buffers have been observed to sometimes result in slower kinetics.

  • Avoid Amine-Containing Buffers (for NHS ester reactions): If you are using an NHS ester to introduce DBCO to your molecule, avoid buffers containing primary amines like Tris, as they will compete with your target molecule for reaction with the NHS ester.

  • Avoid Azide in Buffers: Do not use buffers containing sodium azide, as it will react with the DBCO moiety, rendering it inactive for conjugation.

G start Low/No Product check_ph Is reaction pH within 7.0-8.5 range? start->check_ph check_buffer Are you using a non-amine, azide-free buffer (e.g., PBS, HEPES)? check_ph->check_buffer Yes adjust_ph Adjust pH to 7.0-8.5 using a suitable buffer. check_ph->adjust_ph No switch_buffer Switch to PBS or HEPES. Avoid Tris for NHS reactions. check_buffer->switch_buffer No increase_time Increase reaction time (up to 24-48h) or temperature (e.g., 37°C). check_buffer->increase_time Yes adjust_ph->check_ph switch_buffer->check_buffer success Successful Conjugation increase_time->success

Issue 2: Reaction is Too Slow

Possible Cause: The reaction kinetics are hindered by the buffer conditions.

Solution:

  • Increase pH: If your biomolecules are stable at higher pH, increasing the pH towards 8.0-8.5 can accelerate the reaction.

  • Switch to a Faster Buffer System: Consider switching from PBS to HEPES buffer, as HEPES has been shown to promote faster DBCO-azide conjugation.

  • Increase Temperature: If compatible with your sample's stability, increasing the reaction temperature from room temperature to 37°C can enhance the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for DBCO-azide conjugation?

A1: While DBCO-azide reactions are robust and can occur over a wide pH range (typically 4-12), the optimal pH often lies between 7.0 and 8.5 for bioconjugation to balance reaction efficiency with biomolecule stability. Generally, higher pH values tend to increase the reaction rate, with the exception of HEPES buffer where this trend may not be as pronounced.

Q2: How significantly does pH affect the reaction speed?

A2: The pH can have a notable impact on the reaction kinetics. For example, one study observed that higher pH values generally increased reaction rates for the conjugation of sulfo-DBCO-amine with an azide-modified sugar. The choice of buffer at a given pH also plays a critical role.

Q3: Can I use Phosphate-Buffered Saline (PBS) for my reaction?

A3: Yes, PBS is a commonly used and compatible buffer for DBCO-azide conjugations. However, be aware that some studies have shown it may result in slower reaction rates compared to other buffers like HEPES at the same pH.

Q4: Are there any buffer components I should absolutely avoid?

A4: Yes. Avoid buffers containing sodium azide, as it will compete with your azide-functionalized molecule and react with the DBCO group. Additionally, if you are using an NHS ester to label a molecule with DBCO, avoid primary amine-containing buffers such as Tris or glycine, as they will quench the NHS ester.

Q5: My DBCO-labeled protein precipitates in the reaction buffer. What could be the cause?

A5: Protein precipitation can be related to the pH of the buffer if it is close to the isoelectric point (pI) of your protein. Ensure the buffer pH is at least one unit away from your protein's pI. Another common cause is the concentration of organic co-solvents (like DMSO or DMF) used to dissolve the DBCO reagent. It is recommended to keep the final concentration of the organic solvent below 20% to maintain protein solubility.

Data on Reaction Rates

The following table summarizes the second-order rate constants for the reaction of sulfo-DBCO-amine with an azide-modified glucopyranoside in various buffers at different pH values, demonstrating the influence of these parameters on the conjugation speed.

BufferpHTemperature (°C)Rate Constant (M⁻¹s⁻¹)
PBS7250.32 - 0.85
HEPES7250.55 - 1.22
MES525Rate data not specified, but generally slower
Borate1025Rate data not specified, but generally faster
DMEM7.4 (approx.)370.59 - 0.97
RPMI7.4 (approx.)370.27 - 0.77
Data summarized from studies investigating SPAAC kinetics.

Experimental Protocols

General Protocol for DBCO-Azide Conjugation

This protocol provides a general starting point. Optimal conditions may vary depending on the specific molecules being conjugated.

  • Prepare Reagents:

    • Dissolve your azide-containing molecule in an appropriate azide-free buffer (e.g., PBS, HEPES) at a pH between 7.0 and 8.0 to the desired concentration.

    • Dissolve the DBCO-containing molecule. If it has poor aqueous solubility, first dissolve it in a minimal amount of a water-miscible organic solvent like DMSO and then add it to the reaction mixture.

  • Set up the Reaction:

    • Combine the azide and DBCO solutions. A common starting point is to use a 1.5 to 3-fold molar excess of the DBCO reagent relative to the azide-containing molecule.

  • Incubation:

    • Incubate the reaction at room temperature (20-25°C) for 4-12 hours or overnight at 4°C. For slower reactions or to maximize yield, the incubation time can be extended up to 48 hours.

  • Monitoring (Optional):

    • The reaction can be monitored by observing the decrease in the characteristic UV absorbance of the DBCO reagent around 310 nm as it is consumed.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as size exclusion chromatography, dialysis, or HPLC to remove unreacted reagents.

G cluster_reactants Reactants Azide Azide-tagged Molecule Reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide->Reaction DBCO DBCO-tagged Molecule DBCO->Reaction Product Stable Triazole Linkage (Conjugate) Reaction->Product Copper-Free Mild Conditions (pH, Temp)

References

DBCO-C2-PEG4-NH-Boc Solutions: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and stability of DBCO-C2-PEG4-NH-Boc solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the optimal performance of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid this compound upon arrival?

Upon receipt, the solid this compound should be stored at -20°C in a desiccator to protect it from moisture.[1][2] When stored correctly, the solid compound is stable for an extended period.

Q2: What is the recommended solvent for reconstituting this compound?

This compound is soluble in several organic solvents. For most applications, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent.[1] Dimethylformamide (DMF) and dichloromethane (DCM) can also be used.[1] It is crucial to use anhydrous solvents to prevent hydrolysis of the DBCO group.

Q3: What is the recommended procedure for reconstituting this compound?

To reconstitute this compound, follow these steps:

  • Allow the vial of the solid compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the compound.[3]

  • Add the appropriate volume of anhydrous solvent (e.g., DMSO) to achieve the desired stock solution concentration.

  • Vortex the solution until the compound is completely dissolved.

Q4: What is the recommended storage condition and stability for this compound stock solutions?

For optimal stability, it is recommended to prepare fresh solutions of this compound immediately before use. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month. The solution should be protected from light and stored under an inert atmosphere (e.g., nitrogen or argon). Please note that the reactivity of the DBCO group may decrease over time, even with proper storage.

Storage TemperatureDurationRecommendations
-20°CUp to 1 monthProtect from light, store under inert gas.
-80°CUp to 6 monthsProtect from light, store under inert gas.

Q5: What are the known degradation pathways for the DBCO group?

The strained alkyne of the DBCO group is susceptible to degradation through a few key pathways:

  • Oxidation: The DBCO group can be oxidized, leading to a loss of reactivity with azides.

  • Hydrolysis: In the presence of water, the triple bond of the DBCO group can undergo hydration.

  • Reaction with certain chemicals: The DBCO group can be degraded by strong oxidizing agents like sodium hypochlorite. It is also important to avoid buffers containing sodium azide, as this will react with the DBCO moiety.

Q6: How stable is the Boc protecting group?

The tert-butyloxycarbonyl (Boc) protecting group is stable under most basic and nucleophilic conditions. However, it is readily cleaved under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA).

Troubleshooting Guide

Problem 1: Low or no yield in my strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

Potential Cause Recommended Solution
Degraded this compound Ensure the reagent has been stored correctly in a cool, dry, and dark environment. If the stock solution is old, prepare a fresh one.
Inefficient Reaction Kinetics Optimize the reaction buffer. While PBS is commonly used, buffers like HEPES can sometimes lead to higher reaction rates. A slightly alkaline pH of 7.5-8.5 may also increase the reaction rate. Consider increasing the reaction temperature to room temperature or 37°C and extending the reaction time.
Steric Hindrance The PEG4 linker in this compound helps to mitigate steric hindrance, but if you are conjugating to a sterically hindered azide, consider a linker with a longer PEG chain.
Incompatible Buffer Components Ensure your reaction buffer does not contain sodium azide, as it will react with the DBCO group.

Problem 2: My this compound solution appears cloudy or has precipitated.

Potential Cause Recommended Solution
Low Solubility While soluble in DMSO, DMF, and DCM, this compound has limited solubility in aqueous buffers. If you are diluting your stock solution into an aqueous buffer, ensure the final concentration of the organic solvent is sufficient to maintain solubility.
Precipitation upon Freezing Some reagents can precipitate out of solution when frozen. Before use, ensure the solution is completely thawed and vortexed to redissolve any precipitate.

Experimental Protocols

Protocol for Reconstitution and Aliquoting of this compound

  • Equilibration: Remove the vial of solid this compound from -20°C storage and allow it to sit at room temperature for at least 20 minutes before opening.

  • Reconstitution: Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial to achieve your desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the vial for 1-2 minutes until all the solid has completely dissolved.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-retention microcentrifuge tubes. The volume of the aliquots should be appropriate for your typical experimental needs to avoid multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). Protect the aliquots from light.

Visualizations

Reconstitution_Workflow cluster_storage Initial Storage cluster_reconstitution Reconstitution cluster_aliquoting Aliquoting & Final Storage Solid_Reagent Solid this compound (-20°C, Desiccated) Equilibrate Equilibrate to Room Temperature Solid_Reagent->Equilibrate Retrieve Add_Solvent Add Anhydrous DMSO Equilibrate->Add_Solvent Vortex Vortex to Dissolve Add_Solvent->Vortex Aliquot Aliquot into Single-Use Tubes Vortex->Aliquot Store_Solution Store Aliquots (-20°C or -80°C, Protected from Light) Aliquot->Store_Solution

Caption: Workflow for the reconstitution and storage of this compound.

Degradation_Pathways cluster_degradation Degradation Products DBCO Active this compound Oxidized Oxidized DBCO (Inactive) DBCO->Oxidized Oxidizing Agents Hydrated Hydrated DBCO (Inactive) DBCO->Hydrated Water Azide_Adduct DBCO-Azide Adduct (Consumed Reagent) DBCO->Azide_Adduct Sodium Azide

Caption: Potential degradation pathways for the DBCO moiety.

References

Technical Support Center: Optimizing PROTAC Permeability by Modulating PEG Linker Length

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when optimizing polyethylene glycol (PEG) linker length to enhance the cell permeability of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: Why is the linker a critical component for PROTAC cell permeability?

A1: The linker in a PROTAC is not just a spacer; it plays a crucial role in the molecule's overall physicochemical properties.[1][2][3] PROTACs often have a high molecular weight and a large polar surface area, which can hinder their ability to cross the cell membrane.[4][5] The length, composition, and flexibility of the linker significantly influence a PROTAC's solubility, conformational flexibility, and ultimately, its cell permeability. An optimized linker can help the PROTAC adopt a conformation that shields its polar surface area, making it more amenable to passing through the lipophilic cell membrane.

Q2: What is the general effect of increasing PEG linker length on PROTAC permeability?

A2: The relationship between PEG linker length and cell permeability is complex and not always linear. While PEG linkers can improve a PROTAC's water solubility, excessively long PEG chains can sometimes hinder passive diffusion across the cell membrane due to increased hydrophilicity. Several studies have shown that shorter linkers often lead to more permeable compounds. For instance, in one study, a PROTAC with a 2-unit PEG linker was 20-fold more permeable than one with a 3-unit PEG linker. However, the optimal length is highly dependent on the specific target protein and E3 ligase pair, as a linker that is too short may sterically prevent the formation of a stable ternary complex.

Q3: Can a more flexible PEG linker always improve PROTAC permeability?

A3: Not necessarily. While the flexibility of a PEG linker can be advantageous, allowing the PROTAC to adopt a folded conformation that shields its polar regions and improves permeability, excessive flexibility can also be detrimental. A highly flexible linker might lead to a greater entropic penalty upon binding to the target protein and E3 ligase, potentially reducing the stability of the ternary complex and, consequently, the degradation efficiency. The goal is to find a balance between flexibility for cell permeation and the conformational rigidity required for effective ternary complex formation.

Q4: Are there alternatives to PEG linkers for improving permeability?

A4: Yes, researchers can explore other linker compositions. Alkyl linkers, which are more hydrophobic, can enhance cell permeability but may decrease aqueous solubility. However, some studies have shown that simply replacing a PEG linker with an alkyl linker does not always improve permeability and can sometimes be detrimental. Another strategy is to use more rigid linkers containing cyclic moieties like piperidine or piperazine, which can improve both water solubility and cell permeability.

Q5: What is the "hook effect" and how does the PEG linker influence it?

A5: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations. This occurs because the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation. The length and flexibility of the PEG linker can influence the concentration at which this effect becomes apparent. A well-designed linker that promotes stable ternary complex formation can help mitigate the hook effect.

Troubleshooting Guide

Issue 1: My PROTAC with a PEG linker shows low or no degradation of the target protein.

Possible CauseSuggested Solution
Suboptimal Linker Length Synthesize a series of PROTACs with varying PEG linker lengths (e.g., 2, 3, 4, 5, or more PEG units) to empirically determine the optimal length for your specific system.
Poor Cell Permeability Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 permeability assay. If permeability is low, consider synthesizing PROTACs with shorter PEG linkers or more hydrophobic linkers (e.g., alkyl chains).
Inefficient Ternary Complex Formation The linker may not be facilitating a stable ternary complex. Evaluate ternary complex formation directly using biophysical assays such as Surface Plasmon Resonance (SPR) or NanoBRET.

Issue 2: The permeability of my PROTAC does not correlate with its degradation activity.

Possible CauseSuggested Solution
Intracellular Accumulation vs. Permeability High permeability does not always guarantee high intracellular concentration and activity. The linker length can also influence intracellular degradation mechanisms. Evaluate the intracellular concentration of your PROTACs to see if it correlates with degradation.
"Hook Effect" at Higher Concentrations Even with good permeability, high intracellular concentrations can lead to the "hook effect," reducing degradation. Perform a full dose-response curve to identify the optimal concentration for degradation and to see if a hook effect is present.
Linker Influencing Ternary Complex Stability The linker's properties, not just permeability, are crucial for the stability of the ternary complex. A linker that allows for good permeability might not be optimal for the geometry of the ternary complex. Re-evaluate linker length and composition to find a balance that supports both permeability and effective ternary complex formation.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the impact of PEG linker length on PROTAC permeability.

Table 1: Effect of PEG Linker Length on the Permeability of VH032-Based PROTACs

Compound SeriesNumber of PEG UnitsApparent Permeability (Papp) (10⁻⁶ cm/s)
MZ Series 2High
320-fold lower than 2-unit PEG
MZP Series 2High
42-fold lower than 2-unit PEG
AT Series 1High
2Reduced by half compared to 1-unit PEG
CM/CMP Series 1High
3Reduced by half compared to 1-unit PEG
Data adapted from a study on VH032-based PROTACs, highlighting that shorter PEG linkers generally result in higher permeability.

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict passive, transcellular permeability of compounds.

  • Principle: This assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).

  • General Protocol:

    • Prepare a solution of the PROTAC in a suitable buffer in the donor plate.

    • Coat the filter of the acceptor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).

    • Place the acceptor plate on top of the donor plate, creating a "sandwich."

    • Incubate for a defined period (e.g., 4-18 hours).

    • Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the Papp value.

2. Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based assay that provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.

  • Principle: This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to measure the passage of a compound from the apical (top) to the basolateral (bottom) side of the cell layer.

  • General Protocol:

    • Seed Caco-2 cells on a permeable filter support in a transwell plate and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Add the PROTAC solution to the apical side of the transwell.

    • At various time points, collect samples from the basolateral side.

    • Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).

Visualizations

PROTAC_Permeability_Workflow cluster_design PROTAC Design & Synthesis cluster_testing Permeability & Activity Testing cluster_analysis Data Analysis & Optimization Design Vary PEG Linker Length Synth Synthesize PROTAC Series Design->Synth Permeability Permeability Assays (PAMPA, Caco-2) Synth->Permeability Test Permeability Degradation Degradation Assays (Western Blot, DC50) Synth->Degradation Test Activity Analysis Correlate Permeability with Degradation Permeability->Analysis Degradation->Analysis Optimization Select Optimal Linker Length Analysis->Optimization Optimization->Design Iterative Refinement

Caption: Experimental workflow for optimizing PEG linker length to improve PROTAC permeability.

Linker_Length_Effect cluster_linker PEG Linker Length cluster_properties PROTAC Properties Short Short PEG Linker (e.g., n=2-4) Permeability Increased Permeability (Generally) Short->Permeability Flexibility_Good Optimal Flexibility Short->Flexibility_Good Long Long PEG Linker (e.g., n>5) Permeability_Bad Decreased Permeability (Potentially) Long->Permeability_Bad Flexibility_Bad Excessive Flexibility Long->Flexibility_Bad Ternary_Complex_Good Stable Ternary Complex Flexibility_Good->Ternary_Complex_Good Ternary_Complex_Bad Unstable Ternary Complex Flexibility_Bad->Ternary_Complex_Bad

Caption: Logical relationship between PEG linker length and key PROTAC properties.

References

Validation & Comparative

A Comparative Guide to the In Vivo Stability of DBCO-C2-PEG4-NH-Boc and DBCO-C2-PEG8-NH-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Influence of PEG Chain Length on In Vivo Stability

The length of the PEG chain is a paramount factor governing the in vivo disposition of a conjugated molecule. Generally, a longer PEG chain translates to a greater hydrodynamic radius, which in turn imparts several advantageous pharmacokinetic properties. These include reduced renal clearance, enhanced protection from proteolytic degradation, and diminished immunogenicity. Consequently, molecules conjugated with longer PEG chains typically exhibit a prolonged circulation half-life and improved overall in vivo stability.

Based on this well-established principle, DBCO-C2-PEG8-NH-Boc, with its longer PEG chain, is expected to confer greater in vivo stability compared to its shorter counterpart, DBCO-C2-PEG4-NH-Boc. The additional four ethylene glycol units in the PEG8 linker contribute to a larger hydrodynamic volume, which is anticipated to result in a slower rate of clearance from circulation.

Quantitative Data on the Impact of PEG Linker Length

While direct comparative data for this compound and DBCO-C2-PEG8-NH-Boc is limited, the following table summarizes quantitative findings from studies on various molecules conjugated with different length PEG linkers, illustrating the general trend of improved pharmacokinetics with increased PEG chain length.

Molecule TypePEG Linker LengthKey Pharmacokinetic FindingReference
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG.[1]
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG.[1]
DNA Polyplex30 kDaMaximally blocked liver uptake and resulted in a long circulatory half-life.[2]
Methotrexate-loaded Chitosan Nanoparticles2 kDa, 5 kDa, 10 kDaArea Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation.[1]
Antibody-Drug ConjugatePEG2, PEG4Generally provide better ADC stability by anchoring the payload within the antibody's spatial shield but may lead to faster clearance compared to longer linkers.[3]
Antibody-Drug ConjugatePEG8, PEG12Often represent an optimal balance, providing significant improvements in pharmacokinetics and tumor exposure without a substantial loss of in vitro potency.

Experimental Protocols for Assessing In Vivo Stability

To empirically determine the in vivo stability of molecules conjugated with this compound versus DBCO-C2-PEG8-NH-Boc, a series of well-defined experiments are required. The following protocols outline the key methodologies.

Pharmacokinetic Study in a Rodent Model

Objective: To determine and compare the pharmacokinetic profiles, including circulation half-life and clearance rate, of the two PEGylated conjugates.

Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

Procedure:

  • Synthesize the conjugates of interest by reacting the DBCO-PEG-NH-Boc linkers with an azide-functionalized molecule.

  • Administer a single intravenous (IV) bolus dose of each conjugate to the respective animal groups.

  • Collect blood samples via tail vein or other appropriate method at predetermined time points (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-injection).

  • Process the blood samples to isolate plasma.

  • Quantify the concentration of the conjugate in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculate pharmacokinetic parameters (e.g., half-life, volume of distribution, clearance) using appropriate software.

Biodistribution Study

Objective: To assess the tissue distribution and accumulation of the PEGylated conjugates.

Procedure:

  • If possible, radiolabel the conjugates (e.g., with a positron-emitting radionuclide) or use a fluorescently labeled version.

  • Administer the labeled conjugates to the animal models.

  • At selected time points, euthanize the animals and harvest major organs and tissues (e.g., liver, spleen, kidneys, lungs, heart, and tumor if applicable).

  • Measure the amount of conjugate in each tissue sample using a gamma counter, fluorescence imaging system, or LC-MS/MS.

  • Express the data as a percentage of the injected dose per gram of tissue (%ID/g).

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the conjugates in a biological matrix.

Procedure:

  • Incubate the test conjugates in fresh plasma (human, rat, or mouse) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Quench the reaction and precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile).

  • Analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate remaining.

Visualizing the Impact and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the theoretical relationship between PEG length and in vivo stability, and a typical experimental workflow.

G cluster_0 This compound Conjugate cluster_1 DBCO-C2-PEG8-NH-Boc Conjugate PEG4 Shorter PEG Chain (PEG4) Hydrodynamic_Radius_Small Smaller Hydrodynamic Radius PEG4->Hydrodynamic_Radius_Small Renal_Clearance_High Increased Renal Clearance Hydrodynamic_Radius_Small->Renal_Clearance_High Half_Life_Short Shorter In Vivo Half-Life Renal_Clearance_High->Half_Life_Short PEG8 Longer PEG Chain (PEG8) Hydrodynamic_Radius_Large Larger Hydrodynamic Radius PEG8->Hydrodynamic_Radius_Large Renal_Clearance_Low Decreased Renal Clearance Hydrodynamic_Radius_Large->Renal_Clearance_Low Half_Life_Long Longer In Vivo Half-Life Renal_Clearance_Low->Half_Life_Long

Caption: Impact of PEG Chain Length on In Vivo Half-Life.

G start Synthesize and Purify PEG4 and PEG8 Conjugates administer Administer Conjugates to Animal Models (IV) start->administer collect Collect Blood Samples at Multiple Time Points administer->collect process Process Blood to Isolate Plasma collect->process quantify Quantify Conjugate Concentration (LC-MS/MS) process->quantify analyze Pharmacokinetic Analysis (Half-life, Clearance) quantify->analyze compare Compare In Vivo Stability of PEG4 vs. PEG8 Conjugates analyze->compare

Caption: Experimental Workflow for In Vivo Stability Assessment.

Conclusion

References

A Head-to-Head Comparison of DBCO-C2-PEG4-NH-Boc and Sulfo-DBCO for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of bioconjugation, drug development, and molecular biology, the choice of reagents for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), is critical for the success of experimental outcomes. Among the plethora of dibenzocyclooctyne (DBCO) derivatives, DBCO-C2-PEG4-NH-Boc and Sulfo-DBCO have emerged as popular choices, each with distinct properties influencing their reactivity and applicability. This guide provides an objective comparison of these two reagents, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific needs.

Core Structural and Physicochemical Differences

The fundamental difference between this compound and Sulfo-DBCO lies in their substituting moieties, which significantly impact their solubility and, consequently, their utility in different reaction environments.

This compound incorporates a polyethylene glycol (PEG) linker and a Boc-protected amine. The PEG linker is intended to enhance hydrophilicity; however, the overall molecule is still considered hydrophobic[1]. The Boc-protected amine provides a functional handle for subsequent modifications after deprotection under acidic conditions.

Sulfo-DBCO , on the other hand, features a sulfonate group (-SO3-). This modification imparts excellent water solubility, making it highly suitable for reactions in purely aqueous buffers without the need for organic co-solvents[2].

Reactivity in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Factors such as the nature of the azide reaction partner, solvent, pH, and temperature can all influence the reaction kinetics[3]. The data presented below should be interpreted with these considerations in mind.

DBCO DerivativeAzide PartnerSecond-Order Rate Constant (k)Experimental Conditions
Sulfo-DBCO-amine 1-azido-1-deoxy-β-D-glucopyranoside0.55–1.22 M⁻¹s⁻¹HEPES buffer (pH 7), 25°C and 37°C[3][4]
Sulfo-DBCO-amine 3-azido-L-alanine0.32–0.85 M⁻¹s⁻¹PBS (pH 7), 25°C and 37°C
DBCO-PEG4-acid Azide-PEG4-acid2.1 ± 0.2 M⁻¹s⁻¹PBS (pH 7.4), 37°C

From the available data, both reagents exhibit fast reaction kinetics, which is characteristic of DBCO compounds in SPAAC reactions. Notably, one study demonstrated that Sulfo-DBCO-amine exhibited significantly higher second-order rate constants compared to DBCO-modified antibodies, suggesting that the smaller, less sterically hindered Sulfo-DBCO is highly reactive. The inclusion of a PEG linker in other DBCO constructs has also been shown to increase reaction rates by minimizing steric hindrance, especially when attached to large biomolecules.

The choice between the two reagents may therefore depend on the specific requirements of the experiment. For applications requiring the highest possible water solubility and where the use of organic co-solvents is to be avoided, Sulfo-DBCO is the superior choice. For applications where a degree of hydrophobicity is acceptable or desired, and where a protected amine functionality for further modification is needed, This compound presents a viable option.

Experimental Protocols

To empirically determine and compare the reactivity of this compound and Sulfo-DBCO in a specific experimental context, the following protocol for kinetic analysis using UV-Vis spectrophotometry can be employed. This method leverages the characteristic absorbance of the DBCO group at approximately 310 nm, which diminishes as the SPAAC reaction proceeds.

Protocol: Kinetic Analysis of SPAAC using UV-Vis Spectrophotometry

1. Materials:

  • This compound
  • Sulfo-DBCO derivative (e.g., Sulfo-DBCO-amine)
  • Azide-containing molecule of interest
  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
  • Organic co-solvent if required (e.g., DMSO)
  • UV-Vis spectrophotometer with temperature control
  • Quartz cuvettes

2. Procedure:

  • Stock Solution Preparation:
  • Prepare a stock solution of the azide-containing molecule in the reaction buffer.
  • Prepare stock solutions of this compound and Sulfo-DBCO in the reaction buffer. If solubility is an issue for the pegylated DBCO, a minimal amount of a water-miscible organic solvent like DMSO can be used, ensuring the final concentration in the reaction mixture is low (typically <5%).
  • Reaction Setup (Pseudo-First-Order Conditions):
  • To a quartz cuvette, add the reaction buffer and the DBCO derivative to a final concentration that gives a measurable absorbance at ~310 nm (e.g., 50-100 µM).
  • Equilibrate the cuvette to the desired reaction temperature (e.g., 25°C or 37°C) in the spectrophotometer.
  • Initiate the reaction by adding a large excess of the azide stock solution (e.g., 10-20 fold molar excess).
  • Data Acquisition:
  • Immediately start monitoring the decrease in absorbance at ~310 nm over time. Record data at regular intervals until the reaction is complete (i.e., the absorbance stabilizes).
  • Data Analysis:
  • Plot the natural logarithm of the absorbance (ln(A)) versus time.
  • The slope of the resulting linear plot will be the pseudo-first-order rate constant (k_obs).
  • Calculate the second-order rate constant (k) by dividing k_obs by the initial concentration of the azide: k = k_obs / [Azide]

Visualizing the Comparison

To further clarify the concepts discussed, the following diagrams illustrate the chemical structures, the comparative workflow, and the reaction mechanism.

Chemical Structures of DBCO Reagents cluster_DBCO_PEG This compound Structure cluster_Sulfo_DBCO Sulfo-DBCO Structure DBCO_PEG This compound Hydrophobic Core with PEG linker Boc-protected amine for further functionalization Sulfo_DBCO Sulfo-DBCO Sulfonate group for high water solubility Directly reactive DBCO_core_P DBCO Core PEG_linker_P C2-PEG4 Linker DBCO_core_P->PEG_linker_P Amine_Boc_P NH-Boc PEG_linker_P->Amine_Boc_P DBCO_core_S DBCO Core Sulfo_group_S Sulfo Group DBCO_core_S->Sulfo_group_S

Caption: Structural comparison of this compound and Sulfo-DBCO.

Experimental Workflow for Reactivity Comparison prep Prepare Stock Solutions (DBCO Reagents & Azide) reaction_setup Set up Reactions in Parallel (Pseudo-first-order conditions) prep->reaction_setup monitoring Monitor Absorbance at ~310 nm (UV-Vis Spectrophotometry) reaction_setup->monitoring analysis Calculate Rate Constants (k_obs and k) monitoring->analysis comparison Compare Reactivity Data analysis->comparison

Caption: Workflow for comparing the reactivity of DBCO reagents.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism Reactants DBCO Derivative + Azide TransitionState [3+2] Cycloaddition Transition State Reactants->TransitionState Strain-promoted Product Stable Triazole Product TransitionState->Product Ring strain release

Caption: The general mechanism of the SPAAC reaction.

Conclusion

Both this compound and Sulfo-DBCO are highly effective reagents for copper-free click chemistry. The primary determinant for choosing between them should be the solubility requirements of the intended application. Sulfo-DBCO offers superior water solubility, making it ideal for bioconjugations in purely aqueous systems. This compound, while less hydrophilic, provides a valuable Boc-protected amine for subsequent chemical modifications. For critical applications, it is recommended to experimentally determine the reaction kinetics under the specific conditions of your system to ensure optimal performance.

References

Validating DBCO-C2-PEG4-NH-Boc Conjugation: A Mass Spectrometry-Centric Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise and efficient validation of molecular linkages is paramount. The conjugation of DBCO-C2-PEG4-NH-Boc, a popular linker for introducing a dibenzocyclooctyne (DBCO) moiety for copper-free click chemistry, requires robust analytical methods to confirm successful attachment and determine conjugation efficiency. This guide provides an objective comparison of mass spectrometry with alternative techniques for this purpose, supported by experimental data and detailed protocols.

Mass spectrometry (MS) stands out as the gold standard for validating bioconjugation due to its ability to provide a direct and precise measurement of the molecular weight change resulting from the conjugation.[1] This direct evidence is crucial for unambiguous confirmation of the covalent linkage.

Performance Comparison of Validation Techniques

The choice of validation technique depends on the specific requirements of the experiment, including the level of detail needed, the available instrumentation, and the nature of the biomolecule being conjugated. While mass spectrometry provides the most definitive answer, other methods can offer valuable, albeit less direct, evidence of successful conjugation.

FeatureMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)UV-Vis SpectroscopyGel Electrophoresis (SDS-PAGE)Fluorescence-Based Assays
Primary Information Precise mass measurement, determination of conjugation efficiency and sites.[2]Assessment of purity, detection of conjugation by retention time shift.Indirect confirmation of DBCO presence.Visual indication of a mass increase.[1]Quantification of accessible DBCO groups.[3]
Resolution High to very highModerate to highLowLow[1]N/A
Quantitative Capability Excellent (can determine drug-to-antibody ratio, DAR)Good (relative quantification)Limited (can be used for concentration estimation)Poor (semi-quantitative at best)Good (for accessible reactive groups)
Sample Requirement Low (µg to ng)Low (µg)Low (µg)Low (µg)Low (µg)
Throughput ModerateHighHighHighHigh
Instrumentation Cost HighModerate to highLowLowModerate

Experimental Workflow for Conjugation and Validation

The general workflow for conjugating a molecule with this compound and subsequently validating the conjugation efficiency using mass spectrometry involves several key steps.

experimental_workflow cluster_conjugation Conjugation cluster_validation Validation start Start: Biomolecule (e.g., Protein) deprotection Boc Deprotection (e.g., TFA) start->deprotection conjugation Conjugation with activated DBCO-C2-PEG4-NH2 deprotection->conjugation purification1 Purification (e.g., Desalting Column) conjugation->purification1 ms_analysis Mass Spectrometry (e.g., LC-MS/MS) purification1->ms_analysis digestion Proteolytic Digestion (e.g., Trypsin) ms_analysis->digestion Optional for peptide mapping data_analysis Data Analysis (Mass Shift Confirmation) ms_analysis->data_analysis digestion->data_analysis result Result: Conjugation Efficiency Confirmed data_analysis->result

Caption: A generalized workflow for the conjugation of a biomolecule with this compound and subsequent validation by mass spectrometry.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed, generalized protocols for the validation of this compound conjugation.

Protocol 1: Mass Spectrometry-Based Validation

This protocol describes the preparation of a DBCO-conjugated protein for analysis by LC-MS/MS.

Materials:

  • DBCO-conjugated protein

  • Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., 10 mM DTT)

  • Alkylating agent (e.g., 55 mM iodoacetamide)

  • Trypsin (mass spectrometry grade)

  • Quenching solution (e.g., 50 mM DTT)

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Denaturation, Reduction, and Alkylation: Denature the conjugated protein in the denaturation buffer. Reduce disulfide bonds by adding DTT and incubating at 37°C for 1 hour. Alkylate free cysteine residues by adding iodoacetamide and incubating in the dark at room temperature for 30 minutes.

  • Digestion: Dilute the sample to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Quenching and Desalting: Quench the digestion by acidifying the sample with formic acid to a final concentration of 0.1-1%. Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.

  • LC-MS/MS Analysis: Analyze the desalted peptides using a liquid chromatography system coupled to a high-resolution mass spectrometer.

Protocol 2: HPLC-Based Analysis

This protocol outlines the use of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess conjugation.

Materials:

  • Unconjugated biomolecule

  • DBCO-conjugated biomolecule

  • HPLC system with a C4 or C18 reverse-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: Prepare solutions of the unconjugated and conjugated biomolecule in Mobile Phase A.

  • HPLC Method:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.

    • Monitor the absorbance at 280 nm (for proteins) and 309 nm (for DBCO).

  • Data Analysis: Compare the chromatograms of the unconjugated and conjugated samples. A successful conjugation will result in a new peak with a longer retention time due to the increased hydrophobicity of the DBCO group.

Protocol 3: UV-Vis Spectroscopy

This method provides a quick, albeit indirect, confirmation of the presence of the DBCO group.

Materials:

  • DBCO-conjugated biomolecule

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a solution of the purified DBCO-conjugated biomolecule in a suitable buffer.

  • Measurement: Scan the absorbance of the sample from 250 nm to 400 nm.

  • Data Analysis: The presence of a characteristic absorbance peak at approximately 309 nm is indicative of the DBCO moiety. Note that this signal can be weak and may be masked by the protein's absorbance at 280 nm, especially at low conjugation ratios.

Conclusion

For the definitive validation of this compound conjugation, mass spectrometry is the superior method, offering precise mass determination and the ability to quantify the degree of labeling. Alternative methods such as HPLC and UV-Vis spectroscopy are useful for preliminary assessment of conjugation and purity but lack the accuracy and detail of mass spectrometry. A multi-faceted approach, employing mass spectrometry as the primary validation tool, supplemented by chromatographic and spectroscopic methods, will provide the most comprehensive characterization of the bioconjugate.

References

DBCO vs. BCN Linkers: A Comparative Guide for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of bioorthogonal chemistry, the choice of linker for conjugating molecules in a live-cell environment is critical for the success of experimental outcomes. Among the most prominent tools for copper-free click chemistry, dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) have emerged as leading options for strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This guide provides a comprehensive, data-driven comparison of DBCO and BCN linkers for live cell imaging applications, tailored for researchers, scientists, and drug development professionals.

At a Glance: Key Differences

FeatureDBCO (Dibenzocyclooctyne)BCN (Bicyclo[6.1.0]nonyne)
Structure Bulky, aromaticCompact, non-aromatic
Reactivity with Azides Generally higherGenerally lower
Stability in Thiols (e.g., GSH) Less stableMore stable
Intracellular Stability Moderately stableCan show lower stability in some cell types
Lipophilicity HigherLower
Size LargerSmaller

Performance Deep Dive: A Quantitative Comparison

The selection between DBCO and BCN hinges on a trade-off between reaction kinetics and stability, which can be influenced by the specific experimental context.

Reaction Kinetics

DBCO linkers are widely recognized for their faster reaction kinetics in SPAAC reactions compared to BCN linkers.[1][2] This is largely attributed to the greater ring strain in the DBCO structure.[1] The second-order rate constants (k₂) provide a quantitative measure of this reactivity.

Table 1: Second-Order Rate Constants for SPAAC Reactions

CyclooctyneAzide PartnerSecond-Order Rate Constant (k₂ in M⁻¹s⁻¹)Reference(s)
DBCO derivativeAzidoamino acid0.34[2]
BCN derivativeAzidoamino acid0.28[2]
DBCO derivativeBenzyl azide~0.1
BCN derivativeBenzyl azideSlower than DBCO

This higher reactivity of DBCO can be advantageous for rapid labeling of targets, especially at low concentrations. However, it's important to note that the steric environment of the azide can impact reaction rates. For sterically hindered azides, the reactivity of DBCO can decrease significantly, while BCN may exhibit a more consistent, albeit slower, rate.

Stability

The stability of the linker within the cellular environment is a critical factor for the reliability and reproducibility of live-cell imaging experiments. The intracellular environment is complex, containing reducing agents like glutathione (GSH) and various enzymes that can potentially degrade the linkers.

Table 2: Stability of DBCO and BCN in Different Conditions

LinkerConditionObservationReference(s)
DBCOPresence of TCEP (reducing agent)Unstable
BCNPresence of TCEP (reducing agent)More stable than DBCO
DBCOPresence of GSHLess stable (t₁/₂ ≈ 71 min)
BCNPresence of GSHMore stable than DBCO (t₁/₂ ≈ 6 h)
DBCOIntracellular (RAW264.7 cells)Moderately stable (36% degradation after 24h)
BCNIntracellular (RAW264.7 cells)Lower stability (79% degradation after 24h)

BCN generally demonstrates greater stability in the presence of thiols and the reducing agent TCEP, making it a better choice for applications that require such conditions, for instance, when working with antibodies. Conversely, some studies have indicated that DBCO may exhibit higher stability in certain intracellular environments. This highlights the importance of considering the specific cell type and experimental conditions when selecting a linker.

Experimental Protocols

To facilitate the practical application of this guide, detailed protocols for key experiments are provided below.

Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azido Sugars

This protocol describes the incorporation of an azide group into cellular glycans, which can then be labeled with a DBCO or BCN-conjugated fluorophore.

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Phosphate-buffered saline (PBS)

  • DBCO- or BCN-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488, BCN-Coumarin)

  • Hoechst 33342 or DAPI for nuclear counterstaining

  • Live-cell imaging medium (e.g., FluoroBrite DMEM)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on a glass-bottom imaging dish to achieve 50-70% confluency on the day of the experiment.

  • Metabolic Labeling:

    • Prepare a stock solution of Ac₄ManNAz in DMSO (e.g., 10 mM).

    • Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 1-3 days under standard culture conditions (37°C, 5% CO₂).

  • Washing: Gently wash the cells two to three times with pre-warmed PBS to remove unincorporated Ac₄ManNAz.

  • SPAAC Reaction:

    • Prepare a staining solution by diluting the DBCO- or BCN-fluorophore in serum-free medium or PBS to the desired final concentration (typically 10-50 µM).

    • Add the staining solution to the cells and incubate for 15-60 minutes at 37°C, protected from light. The optimal time and concentration should be determined empirically.

  • Washing and Counterstaining:

    • Wash the cells three times with pre-warmed PBS to remove the unbound probe.

    • If desired, incubate with a nuclear counterstain according to the manufacturer's instructions.

  • Imaging:

    • Replace the PBS with live-cell imaging medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

Protocol 2: Head-to-Head Comparison of DBCO and BCN Labeling Efficiency

This protocol allows for a direct comparison of the labeling efficiency of DBCO and BCN-conjugated fluorophores in live cells.

Materials:

  • Cells metabolically labeled with an azide-containing precursor (as described in Protocol 1).

  • DBCO-conjugated fluorophore and BCN-conjugated fluorophore with similar spectral properties.

  • Live-cell imaging medium.

  • Fluorescence microscope with quantitative imaging capabilities.

Procedure:

  • Prepare parallel cultures of azide-labeled cells.

  • Prepare staining solutions for the DBCO and BCN fluorophores at a range of concentrations (e.g., 5, 10, 25, 50 µM) in live-cell imaging medium.

  • Incubate the cells with the respective fluorophore solutions for a fixed time (e.g., 30 minutes) at 37°C, protected from light.

  • Wash the cells three times with pre-warmed PBS.

  • Replace with fresh live-cell imaging medium.

  • Image the cells using identical acquisition parameters (e.g., exposure time, laser power) for both conditions.

  • Quantify the mean fluorescence intensity per cell for a significant number of cells in each condition using image analysis software.

  • Plot the mean fluorescence intensity against the fluorophore concentration to compare the labeling efficiency.

Protocol 3: Assessment of Intracellular Linker Stability

This protocol provides a method to compare the stability of DBCO and BCN linkers within a cellular lysate.

Materials:

  • Cell line of interest.

  • Lysis buffer (e.g., RIPA buffer).

  • Stock solutions of DBCO and BCN linkers.

  • Azide-functionalized fluorescent probe.

  • Microplate reader.

Procedure:

  • Cell Lysate Preparation:

    • Harvest and lyse the cells using the chosen lysis buffer.

    • Determine the protein concentration of the lysate.

  • Linker Incubation:

    • Incubate a known concentration of DBCO and BCN linkers separately in the cell lysate at 37°C.

    • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction with Fluorescent Probe:

    • To each aliquot, add an excess of an azide-functionalized fluorescent probe.

    • Allow the click reaction to proceed to completion.

  • Analysis:

    • Measure the fluorescence intensity of each sample using a microplate reader.

    • A decrease in fluorescence over time indicates degradation of the linker.

    • Plot the remaining active linker (as a percentage of the time 0 sample) against time to determine the stability profile of each linker.

Visualizations

To further clarify the concepts and workflows discussed, the following diagrams are provided.

G cluster_DBCO DBCO Structure cluster_BCN BCN Structure DBCO BCN

Figure 1: Chemical structures of DBCO and BCN.

SPAAC_Reaction Azide Azide-modified Biomolecule Triazole Stable Triazole Linkage Azide->Triazole + Cyclooctyne DBCO or BCN Linker Cyclooctyne->Triazole

Figure 2: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow A 1. Metabolic Labeling Incubate cells with azido-sugar B 2. Washing Remove unincorporated azido-sugar A->B C 3. SPAAC Reaction Incubate with DBCO/BCN -fluorophore B->C D 4. Washing Remove unbound fluorophore C->D E 5. Live Cell Imaging Visualize labeled cells D->E

Figure 3: Experimental workflow for live cell imaging using SPAAC.

GPCR_Labeling cluster_cell Cell Membrane GPCR GPCR with Azide-modified Amino Acid G_protein G-protein GPCR->G_protein Effector Effector G_protein->Effector Signaling Downstream Signaling Effector->Signaling Linker DBCO/BCN-Fluorophore Linker->GPCR SPAAC

Figure 4: Labeling of a G-protein coupled receptor (GPCR) for tracking.

Conclusion: Making the Right Choice

The decision between DBCO and BCN linkers is not a one-size-fits-all scenario but rather a nuanced choice dependent on the specific demands of the live cell imaging experiment.

Choose DBCO when:

  • Speed is critical: For applications requiring rapid labeling of dynamic processes, the superior kinetics of DBCO are a distinct advantage.

  • Steric hindrance is not a major concern: DBCO offers high efficiency for labeling accessible primary and secondary azides.

Choose BCN when:

  • Stability in reducing environments is paramount: If the experimental conditions involve reducing agents like TCEP or high concentrations of thiols, the greater stability of BCN is preferable.

  • Working with sterically hindered azides: BCN may provide more consistent, albeit slower, labeling of sterically crowded targets.

  • Minimizing hydrophobicity is desired: The lower lipophilicity of BCN can be beneficial in reducing non-specific binding.

By carefully considering the kinetic and stability data presented in this guide, alongside the specific requirements of their experimental system, researchers can select the optimal linker to achieve reliable and insightful results in their live cell imaging studies.

References

The Impact of PEG4 Linkers on Antibody-Drug Conjugate Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of the linker is a critical determinant of an antibody-drug conjugate's (ADC's) therapeutic index. Among various linker technologies, polyethylene glycol (PEG) linkers, particularly short-chain variants like PEG4, have garnered significant attention for their ability to favorably modulate the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of ADCs with and without a PEG4 linker, supported by experimental data, to inform the rational design of next-generation ADCs.

The inclusion of a PEG4 linker in an ADC construct can significantly enhance its pharmacokinetic (PK) profile. This is primarily attributed to the hydrophilic nature of the PEG moiety, which can increase the overall water solubility of the ADC, particularly when conjugated with hydrophobic payloads.[1][2] This increased hydrophilicity helps to prevent aggregation and reduces non-specific interactions with serum proteins, leading to a longer circulation half-life and reduced plasma clearance.[1]

Comparative Pharmacokinetic Data

The incorporation of PEG linkers has a demonstrable effect on key pharmacokinetic parameters. While specific data for a PEG4 linker in direct comparison to a non-PEGylated equivalent in a full-sized monoclonal antibody-based ADC is often part of broader studies on varying PEG lengths, the trend of improved pharmacokinetics with the inclusion of PEG is well-established.

For instance, studies on miniaturized ADCs have shown that the insertion of a 4 kDa PEG chain can extend the half-life by 2.5-fold compared to a conjugate with no PEG linker.[3][4] While this involves a much larger PEG chain than PEG4, it highlights the fundamental principle of PEGylation. More granular data from studies systematically evaluating different PEG lengths demonstrate a clear trend of reduced clearance with increasing PEGylation.

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4 ~7
PEG8~5
PEG12~5
PEG24~5

This table illustrates the general trend of decreased clearance with the addition and extension of PEG linkers. The data indicates that a PEG4 linker can significantly reduce the clearance rate compared to a non-PEGylated ADC.

Experimental Protocols

Accurate and reproducible experimental design is crucial for evaluating the impact of a PEG4 linker on ADC pharmacokinetics. Below are representative protocols for key experiments.

ADC Synthesis and Characterization
  • Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.

  • Drug-Linker Preparation: A drug-linker construct containing a PEG4 moiety is synthesized. The linker is functionalized with a reactive group (e.g., maleimide) for conjugation to the antibody and another for attachment of the cytotoxic payload.

  • Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to facilitate the formation of a stable covalent bond.

  • Purification: The resulting ADC is purified using methods such as size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and potential aggregates.

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and stability using techniques like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

In Vitro Cytotoxicity Assay
  • Cell Culture: Target cancer cells expressing the antigen of interest are cultured in appropriate media.

  • Treatment: Cells are treated with serial dilutions of the ADCs (with and without the PEG4 linker) and control antibodies for a specified period (e.g., 72-96 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay (e.g., MTT or MTS) or a fluorescence-based assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of each ADC. It is important to note that while PEGylation improves pharmacokinetics, it can sometimes lead to a modest reduction in in vitro cytotoxicity.

Pharmacokinetic Study in Rodents
  • Animal Model: A relevant rodent model (e.g., mice or rats) is used.

  • Administration: A single intravenous (IV) dose of the ADCs (with and without the PEG4 linker) is administered to the animals.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 minutes, 1 hour, 6 hours, 24 hours, 48 hours, etc.) via a suitable method like tail vein or retro-orbital bleeding.

  • Sample Processing: Plasma is isolated from the blood samples by centrifugation.

  • Quantification: The concentration of the ADC in the plasma samples is determined using a validated analytical method, typically a ligand-binding assay such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC) are calculated using non-compartmental analysis.

Visualizing the Concepts

To better illustrate the workflows and principles discussed, the following diagrams are provided.

ADC_Pharmacokinetics_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Pharmacokinetic Study cluster_comparison Comparative Analysis ADC_NoPEG ADC (No PEG) Cytotoxicity Cytotoxicity Assay ADC_NoPEG->Cytotoxicity PK_Study Rodent PK Study ADC_NoPEG->PK_Study ADC_PEG4 ADC (PEG4) ADC_PEG4->Cytotoxicity ADC_PEG4->PK_Study Data_Analysis PK Data Analysis PK_Study->Data_Analysis Comparison Compare Half-life, Clearance, AUC Data_Analysis->Comparison

Caption: Experimental workflow for comparing ADCs with and without a PEG4 linker.

ADC_Action_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Internalization Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis Induces

Caption: General signaling pathway for ADC-mediated cell killing.

Conclusion

The incorporation of a PEG4 linker is a valuable strategy for enhancing the pharmacokinetic properties of an ADC. By increasing hydrophilicity, PEG4 linkers can lead to reduced plasma clearance and a prolonged circulation half-life, which in turn can result in greater tumor accumulation and improved in vivo efficacy. While there can be a trade-off with a slight decrease in in vitro potency, the overall benefit to the therapeutic index often makes PEGylation a favorable design choice. The experimental protocols outlined provide a framework for systematically evaluating the impact of a PEG4 linker on the performance of a novel ADC.

References

Navigating the ADC Linker Landscape: A Comparative Guide to Cleavable and Non-Cleavable Chemistries and the Role of DBCO-C2-PEG4-NH-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the thoughtful design of an antibody-drug conjugate (ADC) is paramount to its therapeutic success. A critical determinant in this design is the linker that bridges the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker strategy dictates the ADC's mechanism of action, stability, and overall therapeutic index. This guide provides an objective comparison of these two linker classes, clarifies the role of the popular click chemistry handle DBCO-C2-PEG4-NH-Boc, and presents supporting experimental data and detailed protocols to inform rational ADC development.

At the heart of ADC linker technology lies a fundamental dichotomy: the ability to release the payload under specific conditions (cleavable) versus the reliance on antibody degradation for payload liberation (non-cleavable). Each approach possesses distinct advantages and disadvantages that must be carefully weighed in the context of the target antigen, tumor microenvironment, and the nature of the cytotoxic agent.

The Great Divide: Cleavable vs. Non-Cleavable Linkers

Cleavable linkers are engineered to be labile in the tumor microenvironment or within the target cell, responding to specific triggers such as acidic pH, high concentrations of reducing agents like glutathione, or the presence of specific enzymes.[1] This controlled release mechanism can be highly effective. In contrast, non-cleavable linkers form a stable bond between the antibody and the payload, and the release of the cytotoxic agent is contingent upon the complete proteolytic degradation of the antibody in the lysosome.[2]

This compound: A Non-Cleavable Building Block

The molecule this compound is a heterobifunctional linker containing a dibenzocyclooctyne (DBCO) group, a short polyethylene glycol (PEG4) spacer, a C2 alkyl chain, and a Boc-protected amine. The DBCO moiety is a key component for copper-free click chemistry, specifically strain-promoted alkyne-azide cycloaddition (SPAAC), which allows for highly efficient and site-specific conjugation to an azide-modified antibody.

Crucially, the core structure of this compound does not contain a readily cleavable motif. When conjugated to a payload and an antibody, the resulting triazole linkage formed via the click reaction is exceptionally stable.[3] Therefore, in the absence of an intentionally incorporated cleavable sequence (e.g., a Val-Cit dipeptide), an ADC constructed using a this compound-derived linker is classified as non-cleavable . The release of the payload from such an ADC would rely on the degradation of the antibody backbone within the lysosome.

Performance Comparison: A Data-Driven Analysis

The choice between cleavable and non-cleavable linkers significantly impacts the performance of an ADC. The following tables summarize key performance parameters and representative experimental data.

FeatureCleavable Linker (e.g., Val-Cit)Non-Cleavable Linker (e.g., SMCC, DBCO-based)
Payload Release Mechanism Enzymatic (e.g., Cathepsin B), pH-dependent, or reductive cleavageProteolytic degradation of the antibody in the lysosome
Plasma Stability Generally lower, with a risk of premature payload releaseGenerally higher, leading to a more favorable pharmacokinetic profile[2][4]
Bystander Effect Often potent, as the released payload can be membrane-permeable and kill neighboring antigen-negative cellsLimited to none, as the payload-linker-amino acid complex is typically charged and membrane-impermeable
Therapeutic Window Can be narrower due to potential off-target toxicity from premature payload releaseOften wider due to enhanced stability and reduced off-target toxicity
Released Payload Unmodified, native drugPayload attached to the linker and a single amino acid residue

Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers

ADCLinker TypePayloadCell LineIC50 (ng/mL)Reference
Trastuzumab-Val-Cit-MMAECleavable (Peptide)MMAEHER2+ (SK-BR-3)10
Trastuzumab-SMCC-DM1Non-cleavable (Thioether)DM1HER2+ (SK-BR-3)25
Anti-SSEA4-DBCO-MMAENon-cleavable (Triazole)MMAESSEA4+ (SKOV3)~100
Anti-SSEA4-Val-Cit-MMAECleavable (Peptide)MMAESSEA4+ (SKOV3)~10

Note: Direct comparison of IC50 values should be approached with caution as they are influenced by the specific antibody, payload, cell line, and experimental conditions.

Table 2: In Vivo Efficacy of ADCs in Xenograft Models

ADCLinker TypeXenograft ModelDoseTumor Growth Inhibition (TGI)Reference
Anti-HER2-Val-Cit-AuristatinCleavable (Peptide)Ovarian CancerSimilar to non-cleavableSignificant delay in tumor growth
Anti-HER2-SMCC-DM1Non-cleavable (Thioether)Ovarian CancerSimilar to cleavableLess significant inhibition
Site-specific ADC-Glycopeptide-PNUCleavableMelanoma5 mg/kgComplete and durable response
Trastuzumab-emtansine (T-DM1)Non-cleavable (Thioether)NCI-N87 (HER2+)10 mg/kgModerate
Trastuzumab-deruxtecan (Enhertu)Cleavable (Peptide)NCI-N87 (HER2+)10 mg/kgHigh

Signaling Pathways and Experimental Workflows

The differential processing of cleavable and non-cleavable ADCs leads to distinct intracellular signaling pathways and requires specific experimental workflows for their evaluation.

Mechanism of Action: Cleavable vs. Non-Cleavable Linkers

ADC_Mechanism cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_C ADC (Cleavable Linker) Endosome_C Endosome (pH drop) ADC_C->Endosome_C Internalization Lysosome_C Lysosome (Enzymes, pH) Endosome_C->Lysosome_C Payload_Release_C Payload Release Lysosome_C->Payload_Release_C Cleavage Bystander_Effect Bystander Effect Payload_Release_C->Bystander_Effect Efflux Apoptosis_C Apoptosis Payload_Release_C->Apoptosis_C Induces ADC_NC ADC (Non-Cleavable Linker) Endosome_NC Endosome ADC_NC->Endosome_NC Internalization Lysosome_NC Lysosome Endosome_NC->Lysosome_NC Degradation Antibody Degradation Lysosome_NC->Degradation Payload_Complex Payload-Linker-AA Complex Degradation->Payload_Complex Releases Apoptosis_NC Apoptosis Payload_Complex->Apoptosis_NC Induces

Caption: Mechanisms of action for ADCs with cleavable and non-cleavable linkers.

Experimental Workflow for ADC Evaluation

ADC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Stability Plasma Stability (LC-MS) Internalization Internalization Assay Xenograft Xenograft Model Establishment Internalization->Xenograft Treatment ADC Administration Xenograft->Treatment Monitoring Tumor Growth Monitoring Treatment->Monitoring Efficacy Efficacy Assessment (TGI) Monitoring->Efficacy ADC_Candidate ADC Candidate ADC_Candidate->Cytotoxicity ADC_Candidate->Stability ADC_Candidate->Internalization

References

A Comparative Guide to HPLC Characterization of DBCO-C2-PEG4-NH-Boc Conjugated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the development of bioconjugates, the precise characterization of these complex molecules is paramount. The conjugation of proteins with linkers such as DBCO-C2-PEG4-NH-Boc, a popular choice for stable, covalent modification via strain-promoted alkyne-azide cycloaddition (SPAAC), introduces heterogeneity that necessitates robust analytical techniques for accurate assessment. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for characterizing these conjugates, ensuring their purity, and determining key quality attributes.

This guide provides a comparative overview of the primary HPLC methods used for the characterization of this compound conjugated proteins: Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). We present a summary of their performance, detailed experimental protocols, and a workflow for the conjugation and analysis process.

Comparative Analysis of HPLC Methods

The choice of HPLC method depends on the specific analytical need, from assessing aggregation to determining the degree of conjugation. The following table summarizes the key performance characteristics of each technique for the analysis of this compound conjugated proteins.

FeatureSize Exclusion Chromatography (SEC)Hydrophobic Interaction Chromatography (HIC)Reverse-Phase HPLC (RP-HPLC)
Primary Separation Principle Hydrodynamic radius (size and shape)Surface hydrophobicityHydrophobicity
Primary Application Analysis of aggregates, fragments, and high molecular weight impurities.[1][2][3][4]Determination of drug-to-antibody ratio (DAR) and drug load distribution under native conditions.[5]High-resolution separation of conjugate species, isomers, and unreacted protein; compatible with mass spectrometry.
Resolution Lower resolution for species of similar size.Good resolution of species with different numbers of conjugated linkers.Highest resolution, capable of separating positional isomers.
Operating Conditions Non-denaturing, physiological pH mobile phases.Non-denaturing, high salt mobile phases.Denaturing, organic solvent gradients with acidic modifiers.
Sample Integrity Preserves the native protein structure.Generally preserves the native protein structure.Denatures the protein, disrupting tertiary and quaternary structures.
Compatibility with MS Limited by non-volatile salts in typical mobile phases, but volatile mobile phases can be used.Generally incompatible due to high concentrations of non-volatile salts.Highly compatible, allowing for detailed mass analysis of separated species.

Experimental Protocols

Detailed below are representative protocols for each of the discussed HPLC techniques for the characterization of a this compound conjugated antibody.

Size Exclusion Chromatography (SEC-HPLC) Protocol

This method is ideal for the detection of aggregates and fragments of the conjugated protein.

  • Column: Agilent AdvanceBio SEC 300 Å, 2.7 µm, 4.6 x 150 mm

  • Mobile Phase: 100 mM Sodium Phosphate, 250 mM NaCl, pH 6.8

  • Flow Rate: 0.25 mL/min

  • Column Temperature: 30°C

  • Detector: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the conjugated protein to 1 mg/mL in the mobile phase.

  • Expected Outcome: The chromatogram will show a main peak for the monomeric conjugate, with potential earlier eluting peaks for aggregates and later eluting peaks for fragments.

Hydrophobic Interaction Chromatography (HIC-HPLC) Protocol

HIC is the preferred method for determining the drug-to-antibody ratio (DAR) under native conditions. The addition of the hydrophobic DBCO group allows for separation based on the number of attached linkers.

  • Column: Tosoh TSKgel Butyl-NPR, 2.5 µm, 4.6 x 35 mm

  • Mobile Phase A: 1.2 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 6.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 6.0 with 25% Isopropanol (v/v)

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20 minutes.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Detector: UV at 280 nm

  • Injection Volume: 15 µL

  • Sample Preparation: Dilute the conjugated protein to 1 mg/mL in Mobile Phase A.

  • Expected Outcome: A series of peaks will be observed, corresponding to the antibody with different numbers of conjugated this compound linkers (e.g., DAR0, DAR1, DAR2, etc.). The weighted average DAR can be calculated from the peak areas.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol

RP-HPLC provides the highest resolution for separating different conjugate species and is often used with mass spectrometry for detailed characterization. This protocol is for the analysis of the intact conjugated antibody.

  • Column: Agilent AdvanceBio RP-mAb Diphenyl, 3.5 μm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: A linear gradient from 30% to 48% Mobile Phase B over 22 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 70°C

  • Detector: UV at 280 nm or in-line Mass Spectrometer.

  • Injection Volume: 5 µL

  • Sample Preparation: Dilute the conjugated protein to 1 mg/mL in Mobile Phase A.

  • Expected Outcome: A high-resolution separation of the different drug-loaded species. If coupled with a mass spectrometer, precise mass confirmation of each species can be obtained.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for protein conjugation and subsequent HPLC characterization.

G cluster_0 Protein Conjugation cluster_1 HPLC Characterization Protein Azide-Modified Protein SPAAC SPAAC Reaction Protein->SPAAC Linker This compound Linker->SPAAC Purification Purification (e.g., SEC Desalting) SPAAC->Purification Conjugate DBCO-Conjugated Protein Purification->Conjugate SEC SEC-HPLC (Aggregation Analysis) Conjugate->SEC HIC HIC-HPLC (DAR Analysis) Conjugate->HIC RPHPLC RP-HPLC (High-Resolution Separation) Conjugate->RPHPLC Data Data Analysis SEC->Data HIC->Data RPHPLC->Data

Caption: Experimental workflow for protein conjugation and HPLC analysis.

G cluster_0 HPLC Method Selection Logic Goal Analytical Goal Aggregate Assess Aggregation/ High MW Impurities Goal->Aggregate Aggregation? DAR Determine DAR/ Drug Load Distribution Goal->DAR DAR? HighRes High-Resolution Separation/ MS Compatibility Goal->HighRes High Resolution/MS? SEC_Method Use SEC-HPLC Aggregate->SEC_Method HIC_Method Use HIC-HPLC DAR->HIC_Method RP_Method Use RP-HPLC HighRes->RP_Method

Caption: Logic for selecting the appropriate HPLC method.

References

A Comparative Guide to PEG-DBCO Linkers of Varying Lengths for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant in the design of bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents. Dibenzocyclooctyne (DBCO) linkers are instrumental for copper-free click chemistry—specifically, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction—a bioorthogonal process ideal for use in complex biological systems.[1][2][] When combined with a polyethylene glycol (PEG) spacer, these linkers offer enhanced solubility, stability, and pharmacokinetic properties.[4][5]

This guide provides an objective comparison of different length PEG-DBCO linkers, supported by experimental data from in vitro and in vivo studies. We delve into how the length of the PEG chain—from short (e.g., PEG4) to long (e.g., PEG12, 10 kDa)—influences reaction kinetics, stability, pharmacokinetics, and in vivo efficacy, aiding in the rational design of next-generation bioconjugates.

Data Presentation: In Vitro and In Vivo Performance Metrics

The length of the PEG spacer arm in a DBCO linker is a crucial parameter that can dramatically alter the performance of the resulting bioconjugate. Longer PEG chains generally increase the hydrodynamic radius of a molecule, which can lead to reduced renal clearance and a longer circulation half-life. Conversely, the impact on in vitro potency can vary, with some studies showing reduced cytotoxicity with longer linkers. The following tables summarize quantitative data from various studies.

Table 1: In Vitro Performance Comparison
Performance MetricShort PEG Linker (e.g., PEG4)Medium PEG Linker (e.g., PEG8, PEG12)Long PEG Linker (e.g., >20 units, kDa)Key Findings & References
Reaction Kinetics (SPAAC) Typically rapid; reaction times can be <4 hours.Efficient; reaction times generally between 4-12 hours.May require longer incubation (12-24 hours) for completion.The SPAAC reaction is inherently fast, but steric hindrance from very long PEG chains or the biomolecule itself can influence the required incubation time.
Aqueous Solubility GoodExcellentExcellentThe hydrophilic nature of the PEG spacer enhances the aqueous solubility of the linker and the final conjugate, which is particularly beneficial for hydrophobic payloads.
Cellular Uptake/Potency Generally higher potency in vitro.Potency may be moderately affected.Can exhibit reduced in vitro potency due to steric hindrance at the target site.In a study on PEGylated carbonic anhydrase inhibitors, shorter PEG linkers (1K and 2K) were the most efficient in killing tumor spheroid cells compared to longer linkers. Similarly, affibody-drug conjugates with 10 kDa PEG linkers showed a 22-fold reduction in in vitro cytotoxicity compared to those with 4 kDa PEG.
Conjugate Stability Stable amide/triazole bonds formed.Stable amide/triazole bonds formed.Stable amide/triazole bonds formed.The triazole linkage formed via SPAAC is highly stable. PEGylation, in general, can enhance the conformational stability of proteins and protect them from proteolysis.
Table 2: In Vivo Performance Comparison
Performance MetricShort PEG Linker (e.g., PEG3, PEG4)Medium PEG Linker (e.g., PEG12)Long PEG Linker (e.g., 2 kDa - 30 kDa)Key Findings & References
Circulation Half-Life Faster blood clearance.Moderate increase in half-life.Significant extension of half-life.Increasing PEG length dramatically extends circulation time. For DNA polyplexes, a 30 kDa PEG linker resulted in a long circulatory half-life. For affibody-drug conjugates, a 10 kDa PEG linker increased half-life 11.2-fold compared to no PEG.
Tumor Accumulation ModerateIncreasedEnhanced tumor accumulation.In folate-conjugated liposomes, tumor accumulation in vivo significantly increased as the PEG-linker length was increased from 2 kDa to 10 kDa.
Biodistribution Can lead to higher uptake in organs like the liver and spleen.Reduced clearance by the reticuloendothelial system (RES).Maximally "stealths" the conjugate, blocking liver uptake and reducing RES clearance.Longer PEG chains provide a more effective shield against protein binding and uptake by phagocytic cells in the liver and spleen.
Antitumor Efficacy EffectiveOften improvedGenerally enhanced due to better pharmacokinetics and tumor targeting.For folate-linked liposomes carrying doxorubicin, the tumor size was reduced by over 40% in the group treated with a 10 kDa PEG linker compared to groups with 2 kDa or 5 kDa linkers.
Immunogenicity Moderate shielding effect.Good shielding effect.Provides a strong steric shield that can decrease immunogenicity.PEGylation is a well-established method to reduce the immunogenicity of therapeutic proteins and nanoparticles.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for comparing PEG-DBCO linkers and the conceptual impact of PEG length on in vivo disposition.

Experimental_Workflow cluster_synthesis Step 1: Bioconjugate Synthesis cluster_reaction SPAAC Reaction cluster_analysis Step 2: In Vitro & In Vivo Comparison cluster_outcome Step 3: Data Analysis biomolecule Azide-Modified Biomolecule (e.g., Antibody) peg_dbco_short Short PEG-DBCO (e.g., PEG4) peg_dbco_long Long PEG-DBCO (e.g., PEG12) reaction_short Conjugate A (Short Linker) peg_dbco_short->reaction_short Mix & Incubate reaction_long Conjugate B (Long Linker) peg_dbco_long->reaction_long Mix & Incubate invitro In Vitro Assays (Stability, Potency, Cellular Uptake) reaction_short->invitro invivo In Vivo Studies (PK, Biodistribution, Efficacy) reaction_short->invivo reaction_long->invitro reaction_long->invivo data Comparative Data Analysis invitro->data invivo->data

Caption: Experimental workflow for comparing bioconjugates with different length PEG-DBCO linkers.

PEG_Length_Impact cluster_linker Bioconjugate with PEG-DBCO Linker cluster_effects In Vivo Consequences short_peg Short PEG Linker clearance Rapid Renal Clearance High RES Uptake short_peg->clearance Leads to long_peg Long PEG Linker circulation Reduced Renal Clearance 'Stealth' Effect (Low RES Uptake) Long Circulation Half-Life long_peg->circulation Leads to tumor Enhanced Tumor Accumulation (EPR Effect) circulation->tumor Promotes

References

Safety Operating Guide

Proper Disposal of DBCO-C2-PEG4-NH-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential safety and logistical information for the proper disposal of DBCO-C2-PEG4-NH-Boc, a bifunctional linker commonly used in bioconjugation and click chemistry. Adherence to these procedures will mitigate risks and ensure compliance with standard laboratory safety protocols.

This compound is a molecule composed of three key components: a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer, and a Boc-protected amine.[1] Due to the reactivity of the DBCO moiety, direct disposal of this reagent is not recommended. The following procedure outlines a two-step chemical inactivation process to render the molecule suitable for disposal as standard chemical waste. This process involves quenching the DBCO group and removing the Boc protecting group.

Chemical Inactivation and Disposal Protocol

This protocol is designed for the treatment of unused or waste this compound solutions in a laboratory setting. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. All steps should be performed in a well-ventilated fume hood.

Step 1: Quenching of the DBCO Moiety

The strained alkyne of the DBCO group is highly reactive towards azides and can also be quenched by primary amines.[2] To neutralize this reactivity, an amine-containing buffer is used.

  • Experimental Protocol:

    • To the waste solution of this compound, add a 1 M solution of Tris(hydroxymethyl)aminomethane (Tris) buffer (pH 8.0) to achieve a final concentration of approximately 100 mM.[2]

    • Stir the mixture at room temperature for at least 30 minutes. The primary amine in the Tris buffer will react with and quench any unreacted DBCO groups.[2]

Step 2: Removal of the Boc Protecting Group

The Boc (tert-butoxycarbonyl) group is a common amine-protecting group that is labile under acidic conditions.[3] Its removal will generate non-reactive byproducts.

  • Experimental Protocol:

    • To the reaction mixture from Step 1, slowly add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to a final concentration of 1-2 M.

    • Stir the mixture at room temperature for 1-2 hours to ensure complete removal of the Boc group.

    • Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide, until the pH is between 6 and 8.

Step 3: Final Disposal

The neutralized solution, containing the quenched and deprotected components, can typically be disposed of as chemical waste.

  • Disposal Procedure:

    • Properly label the waste container with all the components of the final mixture, including the solvents, inactivated linker fragments, quenching agents, and salts formed during neutralization.

    • Dispose of the waste through your institution's chemical waste management program, adhering to all local and national regulations.

Data Presentation

The following table summarizes the key reagents and conditions for the disposal protocol.

StepReagentConcentration/AmountTimeTemperaturePurpose
1Tris(hydroxymethyl)aminomethane (Tris) buffer, pH 8.0100 mM final concentration≥ 30 minutesRoom TemperatureQuenching of the DBCO group
2Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)1-2 M final concentration1-2 hoursRoom TemperatureRemoval of the Boc protecting group
3Sodium Bicarbonate or Sodium HydroxideAs needed-Room TemperatureNeutralization

Mandatory Visualization

The following diagrams illustrate the logical workflow of the disposal procedure and the chemical transformations involved.

G cluster_0 Disposal Workflow A Waste this compound Solution B Step 1: Quench DBCO Group (Add Tris Buffer) A->B C Step 2: Remove Boc Group (Add Strong Acid) B->C D Neutralize Solution C->D E Dispose as Chemical Waste D->E

Caption: Logical workflow for the proper disposal of this compound.

G cluster_1 Chemical Inactivation Process DBCO This compound Quenched Quenched DBCO Intermediate DBCO->Quenched Tris Buffer Final Deprotected & Quenched Product Quenched->Final Strong Acid

Caption: Chemical transformations during the inactivation of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.